molecular formula C8H7F2NO2 B1369903 Methyl 2-amino-4,5-difluorobenzoate CAS No. 207346-42-7

Methyl 2-amino-4,5-difluorobenzoate

Cat. No.: B1369903
CAS No.: 207346-42-7
M. Wt: 187.14 g/mol
InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAQNTRKUPBQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594187
Record name Methyl 2-amino-4,5-difluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID10594187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207346-42-7
Record name Methyl 2-amino-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4,5-difluorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4,5-difluorobenzoate (CAS No. 207346-42-7) is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring an aniline ring substituted with two adjacent fluorine atoms and a methyl ester, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The presence of fluorine atoms profoundly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, mechanistic insights, applications in drug discovery, and essential safety protocols. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Synthons

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting powerful electronic effects.[3] These modifications can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[4][5]

This compound emerges as a key player in this context. It serves as a trifunctional scaffold: the amino group is a key nucleophile and a handle for amide bond formation, the methyl ester can be hydrolyzed or used in coupling reactions, and the difluorinated phenyl ring provides a robust, metabolically stable core with a unique electronic signature.[6] This guide will explore the synthesis and utility of this critical intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification.

Physical and Chemical Properties

A summary of the compound's key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 207346-42-7[7][8]
Molecular Formula C₈H₇F₂NO₂[7][8]
Molecular Weight 187.14 g/mol [8]
Appearance White to pale cream crystals or powder[7]
Boiling Point 274.1 ± 40.0 °C at 760 mmHg[6]
Density 1.4 ± 0.1 g/cm³[6]
Flash Point 119.5 ± 27.3 °C[6]
IUPAC Name This compound[7]
InChI Key VIAQNTRKUPBQKR-UHFFFAOYSA-N[7]
SMILES COC(=O)C1=CC(F)=C(F)C=C1N[7]
Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple.

    • A singlet around 3.8-3.9 ppm corresponding to the three methyl ester protons (-OCH₃).

    • A broad singlet or multiplet in the range of 4.5-5.5 ppm for the two amine protons (-NH₂), which may exchange with D₂O.

    • Two aromatic protons appearing as complex multiplets or doublets of doublets, influenced by both H-H and H-F coupling. The proton at C6 (adjacent to the amino group) would likely be upfield compared to the proton at C3.

  • ¹³C NMR (Carbon NMR):

    • The methyl ester carbon (-OCH₃) is expected around 52 ppm.

    • The carbonyl carbon (C=O) should appear significantly downfield, typically in the 165-170 ppm range.

    • Aromatic carbons will show characteristic C-F coupling. The fluorinated carbons (C4, C5) will exhibit large one-bond C-F coupling constants (¹JCF), while other ring carbons will show smaller two- or three-bond couplings.

  • ¹⁹F NMR (Fluorine NMR): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the non-equivalent F4 and F5 atoms, appearing as doublets or multiplets due to F-F and F-H coupling.

  • Infrared (IR) Spectroscopy:

    • Two sharp peaks in the 3350-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.

    • A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretch of the ester.

    • C-F stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 187.14.

Synthesis and Purification

The most common and direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.[6]

Fischer-Speier Esterification: A Validated Protocol

This method involves reacting 2-amino-4,5-difluorobenzoic acid with an excess of methanol, which acts as both a reagent and solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of alcohol.

Materials & Reagents:

  • 2-Amino-4,5-difluorobenzoic acid (CAS 83506-93-8)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask to fully dissolve the starting material. Place the flask in an ice-water bath to cool to 0°C.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases, ensuring the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Reaction Mechanism and Workflow

The synthesis follows the Fischer-Speier esterification mechanism, a classic example of nucleophilic acyl substitution.[9]

Mechanism Steps:

  • Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Fischer_Esterification cluster_workflow Synthesis Workflow Start 2-Amino-4,5-difluorobenzoic Acid + Methanol (excess) Catalyst Add H₂SO₄ (cat.) 0°C Start->Catalyst Reflux Heat to Reflux (~65°C, 4-8h) Catalyst->Reflux Workup Quench with NaHCO₃(aq) & Extract with EtOAc Reflux->Workup Purify Dry, Concentrate & Recrystallize Workup->Purify Product This compound Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile precursor for active pharmaceutical ingredients (APIs).[6] The difluoro substitution pattern is particularly useful for fine-tuning the electronic properties and metabolic stability of drug candidates.

Role as a Core Building Block

The compound's three reactive sites allow for sequential and orthogonal chemical modifications, making it an ideal starting point for building molecular complexity.

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds MAA This compound Amidation Amide Bond Formation (at -NH₂) MAA->Amidation Hydrolysis Ester Hydrolysis (at -COOCH₃) MAA->Hydrolysis Sandmeyer Sandmeyer Reaction (diazotization of -NH₂) MAA->Sandmeyer Amides N-Acyl Derivatives Amidation->Amides Acids Free Carboxylic Acid Hydrolysis->Acids Halides Aryl Halides (I, Br) Sandmeyer->Halides Coupling Coupling Reactions (e.g., Suzuki, Buchwald) Biaryls Complex Heterocycles & Biaryl Systems Coupling->Biaryls Halides->Coupling

Caption: Key synthetic transformations of this compound.

  • Amidation of the Amino Group: The primary amine is readily acylated or sulfonylated to form a wide range of amides and sulfonamides, a common motif in many drugs.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the free carboxylic acid, which can then participate in further reactions, or it can be directly converted to an amide via aminolysis.

  • Diazotization and Substitution: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring via Sandmeyer-type reactions.[10] This dramatically expands the synthetic possibilities. For instance, converting the amine to an iodide creates a substrate ripe for cross-coupling reactions.

While one source mentions its use in preparing Enoxaparin, this is chemically implausible as Enoxaparin is a sulfated polysaccharide.[11] It is far more likely utilized in the synthesis of small-molecule kinase inhibitors, GPCR modulators, or other targeted therapies where fluorinated aniline scaffolds are prevalent.[12][13]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[16]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[17]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[15]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

  • Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[15]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine to enable the synthesis of advanced molecular architectures. Its trifunctional nature provides chemists with a versatile platform for creating novel compounds with potentially superior therapeutic properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional looking to incorporate this valuable synthon into their discovery programs. As the demand for more effective and safer medicines grows, the importance of fluorinated intermediates like this compound will undoubtedly continue to rise.

References

An In-depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, acidity, and lipophilicity, which are critical parameters in drug design.[2]

Structure and Nomenclature
  • IUPAC Name: this compound[3]

  • CAS Number: 207346-42-7[4]

  • Molecular Formula: C₈H₇F₂NO₂[4]

  • Molecular Weight: 187.14 g/mol [4]

  • SMILES: COC(=O)C1=CC(F)=C(F)C=C1N[3]

  • InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N[3]

Structure of this compound

G cluster_0 Synthesis of 2-amino-4,5-difluorobenzoic Acid 3,4-Difluoroaniline 3,4-Difluoroaniline N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide 3,4-Difluoroaniline->N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide Chloral hydrate, Hydroxylamine hydrochloride 5,6-Difluoroisatin 5,6-Difluoroisatin N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide->5,6-Difluoroisatin Conc. H₂SO₄ 2-amino-4,5-difluorobenzoic acid 2-amino-4,5-difluorobenzoic acid 5,6-Difluoroisatin->2-amino-4,5-difluorobenzoic acid H₂O₂, NaOH

References

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Mitotic Regulation in Oncology with GSK1070916

The fidelity of cell division is paramount to organismal health, with mitotic kinases playing a central role as key regulators of this intricate process. Among these, the Aurora kinase family, particularly Aurora B, has emerged as a critical node in ensuring proper chromosome segregation and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are common hallmarks of numerous human cancers, making them compelling targets for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of GSK1070916 , a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] While initial inquiries may link to the intermediate Methyl 2-amino-4,5-difluorobenzoate (CAS Number: 207346-42-7) , the focus of this guide is the pharmacologically active compound GSK1070916, which has advanced into clinical investigation.[4][5] We will delve into its physicochemical properties, intricate mechanism of action, preclinical efficacy in a breadth of cancer models, and the methodologies to effectively utilize this compound in a research setting.

Physicochemical Properties and Structural Identity of GSK1070916

GSK1070916 is a synthetic organic small molecule belonging to a 7-azaindole-based series.[4] Its development was centered on optimizing cellular activity through the strategic introduction of a 2-aryl group with a basic amine.[4]

PropertyValueSource(s)
Chemical Name 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea[6]
CAS Number 942918-07-2[3]
Molecular Formula C₃₀H₃₃N₇O[6]
Molecular Weight 507.63 g/mol [3][6]
Solubility Soluble in DMSO (e.g., 10 mM); poorly soluble in water. A common in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][7][8]
Storage Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.

A Deep Dive into the Mechanism of Action of GSK1070916

GSK1070916 exerts its potent anti-proliferative effects through the selective and reversible inhibition of Aurora B and Aurora C kinases.[9][10] Its mechanism is distinguished by several key features that provide a significant therapeutic window and prolonged target engagement.

ATP-Competitive Inhibition with High Selectivity

GSK1070916 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and C kinases and preventing the phosphorylation of their downstream substrates.[4][11] A crucial aspect of its therapeutic potential lies in its remarkable selectivity for Aurora B and C over the closely related Aurora A kinase.[3][4] This selectivity is critical, as indiscriminate inhibition of all Aurora kinases can lead to a broader range of toxicities.

Kinase TargetKᵢ* (nM)IC₅₀ (nM)Selectivity vs. Aurora ASource(s)
Aurora B-INCENP 0.38 ± 0.293.5>250-fold[7][9][10]
Aurora C-INCENP 1.5 ± 0.46.5>100-fold[7][9][10]
Aurora A-TPX2 490 ± 601100-[7][9][10]

Kᵢ represents the inhibitor constant, a measure of the potency of the inhibitor. A lower Kᵢ indicates a higher potency.

Uniquely Long Residence Time

A distinguishing characteristic of GSK1070916 is its exceptionally slow dissociation from Aurora B and C.[4][9][10] This prolonged target engagement, or long residence time, means that the inhibitor remains bound to its target for an extended period even after the circulating drug concentration has decreased.[9] This property can lead to a more durable pharmacodynamic effect in vivo.[9]

  • Dissociation half-life from Aurora B: >480 minutes[4][9][10]

  • Dissociation half-life from Aurora C: ~270 minutes[9][10]

This extended residence time differentiates GSK1070916 from other clinical Aurora kinase inhibitors like AZD1152 and VX-680.[9][10]

Cellular Consequences of Aurora B/C Inhibition

The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events.[2][12] Treatment of cancer cells with GSK1070916 leads to a cascade of cellular phenotypes that ultimately culminate in apoptosis.[1][3]

  • Inhibition of Histone H3 Phosphorylation: A primary and measurable biomarker of Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3-S10).[1][4] GSK1070916 potently inhibits this phosphorylation event in a dose-dependent manner.[1]

  • Failure of Cytokinesis and Induction of Polyploidy: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to complete cell division (cytokinesis).[1][3] This leads to the formation of large, polyploid cells with multiple nuclei.[3]

  • Apoptosis: The profound genomic instability resulting from failed mitosis and endoreduplication ultimately triggers programmed cell death (apoptosis).[3]

GSK1070916_Mechanism_of_Action Cellular Consequences of GSK1070916-Mediated Aurora B/C Inhibition GSK1070916 GSK1070916 AuroraBC Aurora B/C Kinase GSK1070916->AuroraBC Binds to ATP pocket pHH3 Inhibition of Histone H3 (Ser10) Phosphorylation AuroraBC->pHH3 Blocks phosphorylation Cytokinesis Failure of Cytokinesis AuroraBC->Cytokinesis Disrupts ATP ATP ATP->AuroraBC Polyploidy Induction of Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: GSK1070916 inhibits Aurora B/C, leading to downstream cellular effects.

Preclinical Antitumor Activity: In Vitro and In Vivo Efficacy

GSK1070916 has demonstrated broad and potent antitumor activity across a wide range of preclinical cancer models.

In Vitro Antiproliferative Activity

GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC₅₀ values typically below 10 nM.[1][3] This potent activity spans a diverse array of tumor types, including lung, colon, breast, and leukemia.[1][5] Notably, a significant decrease in potency is observed in non-dividing, normal human cells, underscoring the mitosis-dependent mechanism of action.[1][3]

Cell LineCancer TypeEC₅₀ (nM)Source(s)
A549Lung Cancer7[4]
HCT116Colon CancerNot specified, but active
HL-60Acute Myelogenous LeukemiaNot specified, but active
K562Chronic Myelogenous LeukemiaNot specified, but active
MCF-7Breast CancerNot specified, but active
Median of >100 cell linesVarious8[3]
In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies in mice bearing human tumor xenografts have confirmed the potent antitumor activity of GSK1070916.[1] Administration of GSK1070916 leads to dose-dependent inhibition of the pHH3-S10 biomarker in tumor tissues and significant tumor growth inhibition, and in some cases, tumor regression.[4][13]

  • Efficacious in 10 different human tumor xenograft models , including breast, colon, lung, and leukemia.[1]

  • Complete or partial antitumor activity was observed in A549 (lung), HCT116 (colon), HL-60 (AML), and K562 (CML) xenografts.

  • Stable disease was achieved in Colo205 (colon), H460 (lung), and MCF-7 (breast) models.

Clinical Development Status

GSK1070916 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[14][15] The trial was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered GSK1070916.[14][15] While the full results have not yet been published, the progression to clinical trials underscores the promising preclinical data for this compound.[5]

Experimental Protocols for Researchers

The following are example protocols for utilizing GSK1070916 in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the EC₅₀ of GSK1070916 in a cancer cell line.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of GSK1070916 in anhydrous DMSO. Create a serial dilution series of GSK1070916 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of GSK1070916.

  • Incubation: Incubate the plates for 72 to 120 hours to allow for multiple cell divisions.[16]

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the log concentration of GSK1070916 and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Cell_Proliferation_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-7 plate_cells Plate Cells in 96-well Plate adhere Incubate Overnight plate_cells->adhere treat_cells Treat Cells adhere->treat_cells prepare_compound Prepare Serial Dilutions of GSK1070916 prepare_compound->treat_cells incubate Incubate for 72-120 hours treat_cells->incubate measure_viability Measure Cell Viability incubate->measure_viability analyze_data Analyze Data (Calculate EC₅₀) measure_viability->analyze_data

Caption: Workflow for an in vitro cell proliferation assay with GSK1070916.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is for assessing the pharmacodynamic effect of GSK1070916 on its direct target in cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of GSK1070916 for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of H3 phosphorylation.

Conclusion and Future Directions

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with a unique pharmacological profile, including an exceptionally long target residence time. Its broad preclinical antitumor activity has established it as a valuable tool for cancer research and a promising therapeutic candidate. Future research may focus on identifying predictive biomarkers of response, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the full clinical potential of this targeted agent.

References

Methyl 2-amino-4,5-difluorobenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, leading to more effective and durable therapeutic agents.

Within this context, fluorinated aniline derivatives, such as Methyl 2-amino-4,5-difluorobenzoate, have emerged as indispensable building blocks. This guide provides a comprehensive technical overview of this compound (CAS 207346-42-7), detailing its properties, synthesis, reactivity, and critical role as a pharmaceutical intermediate for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a difluorinated anthranilate ester. The presence of two fluorine atoms on the benzene ring, ortho and meta to the amino group, significantly influences its reactivity and the properties of downstream compounds.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 207346-42-7[2][3]
Molecular Formula C₈H₇F₂NO₂[2][3]
Molecular Weight 187.14 g/mol [2]
Appearance White to pale cream or off-white solid (crystals or powder)[1][3]
Boiling Point 274.1 ± 40.0 °C at 760 mmHg[1]
Density ~1.4 ± 0.1 g/cm³[1]
Flash Point 119.5 ± 27.3 °C[1]
IUPAC Name This compound[3]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid.[1] This method, often a Fischer esterification, is reliable and proceeds with high efficiency.

The causality behind this choice is rooted in the ready availability of the starting acid and the simplicity of the reaction. The acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product. Thionyl chloride (SOCl₂) can also be used to convert the acid to an acyl chloride in situ, which then rapidly reacts with methanol.[4]

Visualizing the Synthesis Workflow

G A 2-Amino-4,5-difluorobenzoic Acid D Reaction Mixture A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Protonates Carbonyl E Reflux D->E Heat F Workup & Purification (Neutralization, Extraction, Crystallization) E->F G This compound F->G Isolated Product

Figure 1: General workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy of the reaction, driving it towards the formation of the ester product. Methanol is used in excess to shift the equilibrium in favor of the product, according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.[5]

Analytical Characterization

Confirming the structure and purity of this compound is crucial. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet, and the methyl (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm.[6]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the 100-150 ppm range, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). The methyl carbon will be a sharp signal around 52 ppm.[6]

  • FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ester carbonyl (~1680-1710 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

Reactivity and Application in Pharmaceutical Synthesis

The synthetic utility of this compound stems from its bifunctional nature: a nucleophilic amino group and an electrophilic ester group, positioned ortho to each other on a fluorinated aromatic ring. This arrangement makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).

A primary application of anthranilate esters is in the construction of quinazolinones , a class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7]

General Reaction Pathway: Quinazolinone Synthesis

The reaction typically involves two key steps: acylation of the amino group followed by cyclization. For instance, reacting this compound with an acyl chloride or anhydride forms an amide intermediate. This intermediate can then be cyclized, often by heating with a source of ammonia or an amine, to form the quinazolinone ring. The ester group serves as the electrophilic partner in the final ring-closing step.[7][8]

Visualizing a Key Cyclization Reaction

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization A Methyl 2-amino- 4,5-difluorobenzoate C Amide Intermediate A->C B Acyl Chloride (R-COCl) B->C Acylation F Difluoro-Quinazolinone Derivative C->F D Amine (R'-NH₂) D->F Condensation E Heat / Catalyst E->F

Figure 2: Generalized two-step synthesis of a difluoro-quinazolinone core from this compound.

The fluorine atoms at the 4 and 5 positions are not merely spectators. They sterically and electronically modulate the reactivity of the ring and, more importantly, confer desirable properties to the final heterocyclic product, such as increased metabolic stability or enhanced target binding. This makes this compound a superior building block compared to its non-fluorinated counterpart for certain drug discovery programs.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The precursor, 2-amino-4,5-difluorobenzoic acid, is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12] Similar precautions should be taken for the methyl ester.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its difluorinated structure provides a gateway to novel heterocyclic compounds with potentially enhanced therapeutic properties. Understanding its synthesis, reactivity, and analytical profile allows researchers to leverage its full potential in the rational design of next-generation pharmaceuticals. This guide serves as a foundational resource for professionals dedicated to advancing the science of drug discovery.

References

The Difluorobenzoic Acid Core: A Legacy of Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad of fluorinated building blocks, difluorobenzoic acid and its derivatives have carved out a significant legacy, serving as pivotal intermediates in the synthesis of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of difluorobenzoic acid derivatives, offering insights into their synthesis, mechanism of action, and enduring impact on pharmaceutical development.

The Dawn of a New Era: The Emergence of Difluorobenzoic Acid Derivatives

While pinpointing the singular, initial synthesis of each difluorobenzoic acid isomer is challenging to document definitively from historical records, their emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of new fluorination techniques paved the way for the synthesis of a wide array of fluorinated aromatic compounds, including the various isomers of difluorobenzoic acid.

A pivotal moment in the history of difluorobenzoic acid derivatives in medicine arrived with the development of Diflunisal , a nonsteroidal anti-inflammatory drug (NSAID).[3] Developed by Merck Sharp & Dohme in 1971, Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, was the result of an extensive research program aimed at discovering more potent and longer-lasting analogues of aspirin.[3] This endeavor highlighted the profound impact that the difluorophenyl moiety could have on the pharmacological profile of a drug.

The Impact of Difluoro-Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of two fluorine atoms onto the benzoic acid ring dramatically alters its electronic and steric properties, which in turn influences its behavior in a biological system.[4] Understanding these effects is crucial for leveraging difluorobenzoic acid derivatives in drug design.

Physicochemical Properties

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group, as well as the lipophilicity of the molecule. These changes can have a profound effect on a drug's solubility, membrane permeability, and binding interactions with its target protein.[1][5]

PropertyIsomerValue
Melting Point 2,4-Difluorobenzoic acid188-190 °C
2,5-Difluorobenzoic acid132-134 °C
2,6-Difluorobenzoic acid157-161 °C
pKa (approx.) Benzoic Acid4.2
Fluorobenzoic Acids~3.0 - 3.5

Note: pKa values for difluorobenzoic acids are generally lower (more acidic) than benzoic acid due to the inductive effect of the fluorine atoms. Exact values can vary based on the specific isomer and experimental conditions.

Pharmacokinetic Profile

One of the most significant advantages of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at metabolically vulnerable positions, drug developers can block common metabolic pathways, leading to:

  • Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

  • Improved oral bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation.[4]

  • Reduced formation of toxic metabolites: Blocking certain metabolic routes can prevent the generation of harmful byproducts.[5]

Key Derivatives and Their Therapeutic Applications

The versatility of the difluorobenzoic acid core is evident in the breadth of therapeutic areas where its derivatives have made an impact.

Diflunisal: A Legacy in Pain Management

As a cornerstone NSAID, Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.[7] The 2,4-difluorophenyl group is crucial to its enhanced potency and longer half-life compared to aspirin.[3]

Quinolone Antibiotics: A Broad-Spectrum Defense

Difluorobenzoic acid derivatives are key intermediates in the synthesis of many fluoroquinolone antibiotics.[8][9] These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] The fluorine atoms in these molecules contribute to their potent antibacterial activity and favorable pharmacokinetic profiles.[11] Examples of fluoroquinolones that may incorporate a difluorinated aromatic moiety include ciprofloxacin and moxifloxacin.[9][12]

Enzyme Inhibitors and Beyond

The application of difluorobenzoic acid derivatives extends beyond NSAIDs and antibiotics. They serve as foundational scaffolds for the development of various enzyme inhibitors, including:

  • Phosphodiesterase-4 (PDE4) inhibitors: Investigated for the treatment of respiratory diseases like asthma and COPD.[13]

  • Carboxylesterase inhibitors: Studied for their potential to modulate the metabolism of other drugs.[14]

Derivatives have also been explored for their anti-cancer properties.[15]

Experimental Protocols: Synthesis of Difluorobenzoic Acid Isomers

The following are representative, step-by-step methodologies for the synthesis of key difluorobenzoic acid isomers, reflecting common laboratory practices.

Synthesis of 2,4-Difluorobenzoic Acid via Oxidation of 2,4-Difluorotoluene

This method involves the oxidation of the methyl group of 2,4-difluorotoluene to a carboxylic acid.

Step 1: Oxidation

  • To a solution of 2,4-difluorotoluene in an appropriate solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.[16]

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Isolation

  • Filter the reaction mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to yield 2,4-difluorobenzoic acid.[16]

Synthesis of 2,6-Difluorobenzoic Acid from 2,6-Difluorobenzonitrile

This protocol details the hydrolysis of a nitrile to a carboxylic acid.

Step 1: Hydrolysis

  • In a high-pressure autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide (NaOH), and water.[17]

  • Heat the mixture to approximately 150°C for several hours under pressure.

  • Monitor the reaction until completion.

Step 2: Isolation and Purification

  • After cooling, transfer the reaction mixture to a beaker and acidify with an aqueous solution of sulfuric acid to a pH of 1 to precipitate the product.[17]

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2,6-difluorobenzoic acid.[17]

Visualizing the Core Concepts

Key Difluorobenzoic Acid Isomers

Caption: Common isomers of difluorobenzoic acid used in synthesis.

General Synthetic Pathway

G A Fluorinated Precursor B Intermediate A->B Reaction Step(s) C Difluorobenzoic Acid Derivative B->C Further Functionalization

Caption: A simplified workflow for the synthesis of difluorobenzoic acid derivatives.

Future Directions and Conclusion

The legacy of difluorobenzoic acid derivatives in drug discovery is a testament to the power of strategic fluorination. From the foundational development of Diflunisal to their crucial role as intermediates in a wide array of pharmaceuticals, these compounds continue to be of significant interest to researchers. As our understanding of the nuanced effects of fluorine on molecular properties deepens and as new synthetic methodologies emerge, we can anticipate that difluorobenzoic acid and its derivatives will remain at the forefront of innovation, enabling the development of the next generation of safer and more effective medicines. The ongoing exploration of their potential in diverse therapeutic areas ensures that the story of difluorobenzoic acid is far from over.

References

Unlocking the Therapeutic Potential of Methyl 2-amino-4,5-difluorobenzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4,5-difluorobenzoate, a fluorinated anthranilic acid derivative, stands as a compelling starting point for novel drug discovery programs. While primarily recognized as a chemical intermediate, its structural motifs—a substituted aniline and a benzoic acid ester—are hallmarks of numerous biologically active compounds. The strategic placement of two fluorine atoms on the benzene ring is anticipated to significantly enhance its pharmacokinetic and pharmacodynamic properties. This guide delineates the promising therapeutic avenues for this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and neurological agent. We will explore plausible mechanisms of action and provide detailed, actionable experimental protocols for researchers to validate these hypotheses and accelerate the journey from bench to bedside.

Introduction: The Strategic Advantage of Fluorination in Drug Design

This compound (CAS: 207346-42-7) is a white to off-white solid with the molecular formula C₈H₇F₂NO₂.[1][2] It is a derivative of 2-amino-4,5-difluorobenzoic acid and is primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4] The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[5] These modifications can lead to improved efficacy, bioavailability, and a more favorable safety profile. The difluoro substitution pattern in this compound presents a unique opportunity to explore novel therapeutic applications.

PropertyValueSource
CAS Number207346-42-7[1][2]
Molecular FormulaC₈H₇F₂NO₂[1][2]
Molecular Weight187.14 g/mol [1][2]
AppearanceWhite to off-white solid[1]
Boiling Point274.1±40.0 °C at 760 mmHg[1]

Potential Therapeutic Application I: Anti-Inflammatory Agent

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. We hypothesize that this compound, owing to its structural similarity to known anti-inflammatory agents derived from anthranilic acid, may act as an inhibitor of the NF-κB signaling pathway.[7][8] The fluorine substituents could enhance its binding affinity to key proteins in the pathway, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory cascade.[6]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation M2ADFB This compound M2ADFB->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Evaluation of Anti-Inflammatory Activity

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular model of inflammation.

Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour.

  • Induction of Inflammation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Assessment of Cytotoxicity: Perform an MTT or LDH assay to assess the cytotoxicity of the compound at the tested concentrations.

  • Quantification of Pro-inflammatory Cytokines: Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein levels of phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use β-actin as a loading control.

  • NF-κB Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid prior to treatment and stimulation. Measure luciferase activity to directly assess NF-κB transcriptional activity.

Potential Therapeutic Application II: Anti-Cancer Agent

Proposed Mechanism of Action: DNA Intercalation and Apoptosis Induction

The structural features of this compound, particularly the planar aromatic ring and the presence of electronegative fluorine atoms, suggest its potential as a DNA intercalating agent.[9] By inserting itself between the base pairs of DNA, the compound could disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The fluorine atoms may enhance the lipophilicity of the molecule, facilitating its passage through the cell and nuclear membranes to reach its target.[9] Furthermore, the aminobenzoic acid scaffold is present in several known cytotoxic agents.[10]

Anticancer_Mechanism M2ADFB This compound Cell_Membrane Cell Membrane M2ADFB->Cell_Membrane Crosses Nuclear_Membrane Nuclear Membrane Cell_Membrane->Nuclear_Membrane Enters Cytoplasm DNA DNA Double Helix Nuclear_Membrane->DNA Intercalates Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed anticancer mechanism of this compound via DNA intercalation.

Experimental Protocol: In Vitro Evaluation of Anti-Cancer Activity

Objective: To assess the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Methodology:

  • Cell Viability Assay: Treat cancer cells with a range of concentrations of this compound for 48-72 hours. Determine the half-maximal inhibitory concentration (IC₅₀) using an MTT or CellTiter-Glo assay.

  • Colony Formation Assay: Seed a low density of cells and treat with the compound for 10-14 days. Stain the colonies with crystal violet and quantify the number and size of colonies to assess long-term anti-proliferative effects.

  • Cell Cycle Analysis: Treat cells with the IC₅₀ concentration of the compound for 24 hours. Fix the cells, stain with propidium iodide, and analyze the cell cycle distribution using flow cytometry.

  • Apoptosis Assay:

    • Annexin V/PI Staining: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3/7) using a luminogenic or fluorogenic substrate.

  • DNA Intercalation Assay:

    • Ethidium Bromide Displacement Assay: Use a fluorescence-based assay to measure the displacement of ethidium bromide from calf thymus DNA upon addition of the compound. A decrease in fluorescence indicates intercalation.

    • Viscosity Measurement: Measure the change in viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA intercalation.

Potential Therapeutic Application III: Neurological Disorders and Pain

Proposed Mechanism of Action: Modulation of Ion Channels

Derivatives of aminobenzoic acid are known to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.[11][12] These channels are crucial for neuronal excitability and are implicated in various neurological disorders and pain signaling. Butamben (n-butyl-p-aminobenzoic acid), a topical anesthetic, has been shown to inhibit TRPA1 and TRPV4 channels.[12] We propose that this compound may also modulate the activity of these or other relevant ion channels. The difluoro substitution could alter the compound's interaction with the channel pore or gating machinery, leading to either inhibition or potentiation of channel activity.

Ion_Channel_Modulation cluster_membrane Neuronal Membrane Ion_Channel Ion Channel (e.g., NaV, TRP) Ion_Flux Ion Flux (Na+, Ca2+) Ion_Channel->Ion_Flux Modulates M2ADFB This compound M2ADFB->Ion_Channel Binds to Neuronal_Excitability Neuronal Excitability Ion_Flux->Neuronal_Excitability Alters Therapeutic_Effect Therapeutic Effect (Analgesia, Neuroprotection) Neuronal_Excitability->Therapeutic_Effect Results in

Caption: Proposed mechanism of ion channel modulation by this compound.

Experimental Protocol: Electrophysiological Evaluation of Ion Channel Modulation

Objective: To investigate the effects of this compound on the activity of specific ion channels.

System: Human embryonic kidney (HEK293) cells transiently or stably expressing the ion channel of interest (e.g., NaV1.7, TRPV1, TRPA1).

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the ion channel of interest and a fluorescent reporter protein (e.g., GFP).

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Obtain whole-cell recordings from transfected cells 24-48 hours post-transfection.

    • Apply voltage protocols specific for the ion channel being studied to elicit ionic currents.

    • Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.

    • Construct concentration-response curves to determine the IC₅₀ or EC₅₀ of the compound.

  • Calcium Imaging: For calcium-permeable channels like TRPV1, load the cells with a calcium indicator dye (e.g., Fura-2 AM). Measure changes in intracellular calcium concentration upon channel activation in the presence and absence of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its structural features, combined with the strategic incorporation of fluorine atoms, suggest a high potential for biological activity across multiple therapeutic areas. The proposed mechanisms of action—NF-κB inhibition for inflammation, DNA intercalation for cancer, and ion channel modulation for neurological disorders—provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically evaluate the therapeutic potential of this intriguing molecule and its future derivatives. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to confirm efficacy and safety.

References

Strategic Deployment of Difluoro-Substituted Aromatic Moieties in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established principles to explore the nuanced role of difluoro-substituted aromatic compounds in medicinal chemistry. The strategic incorporation of fluorine has become a cornerstone of modern drug discovery, with difluorination patterns offering a sophisticated tool to modulate a candidate's physicochemical properties, pharmacokinetic profile, and target affinity.[1][2][3] This document moves beyond a mere listing of effects to explain the underlying causality, providing a robust framework for the rational design of next-generation therapeutics.

The Physicochemical Impact of Aromatic Difluorination: A Causal Analysis

The introduction of two fluorine atoms onto an aromatic ring fundamentally alters its electronic and steric landscape.[4] Unlike monofluorination, difluorination introduces more complex electronic effects and conformational biases that can be harnessed by medicinal chemists.[3]

Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic or basic functional groups.[3][5] Placing a difluorophenyl group adjacent to an amine, for instance, can lower its basicity by several pKa units. This is a direct consequence of the inductive effect of the two C-F bonds, which destabilizes the protonated state of the amine.

Causality: This reduction in basicity is a critical tool for improving oral bioavailability.[5] A lower pKa can reduce the extent of ionization in the gastrointestinal tract, leading to enhanced passive membrane permeability and better absorption.[3][5] However, this must be balanced, as excessive pKa modulation can negatively impact solubility or target engagement.

Tuning Lipophilicity (LogP/LogD)

The effect of difluorination on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often increases the hydrophobicity of the molecule.[3] The substitution of two hydrogens with two fluorines on a phenyl ring generally increases the LogP value.

Causality: This enhanced lipophilicity can improve membrane permeability and cell penetration, which is particularly advantageous for central nervous system (CNS) targets.[1][3] Conversely, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher potential for off-target toxicity.[3] The specific substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro) dictates the change in the molecule's dipole moment, which in turn affects its interaction with water and thus its overall lipophilicity.

Conformational Control

Difluorination can enforce specific conformational preferences through stereoelectronic interactions.[3][6] The C-F bond can engage in dipole-dipole interactions and hyperconjugation, influencing the preferred orientation of the aromatic ring relative to the rest of the molecule.[3] In a study on macrocycles, gem-difluorination of an alkoxyphenyl linker was shown to induce a cis-amide conformation in the macrocyclic backbone, a state not significantly populated in the non-fluorinated analogue.[6][7]

Causality: By locking a molecule into its "bioactive conformation"—the specific shape required for optimal binding to its biological target—difluorination can significantly enhance potency and selectivity. This pre-organization reduces the entropic penalty of binding.

Diagram 1: Core Physicochemical Effects of Aromatic Difluorination

This diagram illustrates the primary ways in which adding a difluorophenyl moiety can alter a drug candidate's fundamental properties, which in turn influence its biological performance.

cluster_outcomes Impact on Drug Properties A Difluoro-Aromatic Substitution B Potent Inductive Electron Withdrawal A->B C Altered Quadrupole Moment & Dipole Interactions A->C D Increased C-F Bond Strength (vs. C-H) A->D E pKa Modulation (e.g., Decreased Basicity) B->E F Enhanced Binding Affinity (Orthogonal Interactions) C->F H Conformational Restriction C->H I Tuned Lipophilicity (LogP) C->I G Blocked Metabolic 'Soft Spots' D->G

Caption: Key physicochemical consequences of introducing a difluoro-aromatic group.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

One of the most common applications of aromatic fluorination is to block metabolic "soft spots."[3][5][8] Aromatic rings are frequently susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[5]

Causality: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen bond.[5][9] Replacing a hydrogen atom at a metabolically labile position with fluorine effectively prevents oxidative metabolism at that site.[5][10] For instance, in the SGLT2 inhibitor empagliflozin, fluorine substitution on the aryl ring was crucial for preventing oxidative hydroxylation and achieving a once-daily dosing profile.[3]

The "Dark Side": Potential for Metabolic Defluorination

While often used to enhance stability, fluorine is not a "magic bullet."[9] In some contexts, particularly with certain substitution patterns, aromatic fluorides can undergo oxidative defluorination.[11][12] This process can lead to the formation of reactive metabolites like quinones or quinone imines, which may cause time-dependent inhibition (TDI) of CYP enzymes or other toxicities.[11][12]

Causality: This bioactivation pathway typically involves enzymatic oxidation of the fluorinated ring to form an unstable intermediate that then eliminates fluoride.[13] A thorough understanding of the electronic environment of the ring is crucial to predict and mitigate this risk. Early-stage metabolic studies are essential to identify any potential defluorination pathways.[12]

Diagram 2: Metabolic Fate of a Difluorinated Aromatic Compound

This workflow outlines the two primary metabolic outcomes for a difluoro-aromatic drug: the desired metabolic blocking and the potential liability of oxidative defluorination.

cluster_0 cluster_1 cluster_2 Start Difluoro-Aromatic Drug Candidate Metabolism Phase I Metabolism Start->Metabolism Outcome1 Desired Outcome: Metabolic Stability (C-F Bonds Block Oxidation) Metabolism->Outcome1 High C-F Bond Strength Outcome2 Potential Liability: Oxidative Defluorination Metabolism->Outcome2 Unfavorable Electronics Outcome3 Reactive Metabolite Formation (e.g., Quinone) Outcome2->Outcome3

Caption: Contrasting metabolic pathways for difluoro-aromatic compounds.

Enhancing Pharmacodynamics: Binding Affinity and Target Interactions

Beyond modulating pharmacokinetics, difluorination can directly improve a drug's binding affinity for its target protein.[5][14] This enhancement arises from the unique, non-covalent interactions that the C-F bond can form within a protein's active site.[14]

Causality: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient groups in the protein, such as the backbone carbonyls (C-F···C=O interactions).[15] Furthermore, altering the quadrupole moment of the aromatic ring through difluorination can strengthen π-stacking or other aromatic interactions with residues like phenylalanine or tyrosine.[5] In a study of thrombin inhibitors, a fluorine scan revealed that specific C-F substitutions led to favorable interactions with the enzyme active site, increasing binding affinity.[15]

Data Summary: Impact of Difluorination on Physicochemical Properties

The following table summarizes the typical effects of replacing a phenyl ring with a difluorophenyl ring on key drug-like properties. The exact magnitude of the change is highly dependent on the specific molecule and the substitution pattern.

PropertyTypical Change with DifluorinationRationaleKey References
pKa (of adjacent amine) Decrease (1.0 - 2.0 units)Strong inductive electron withdrawal by two fluorine atoms.[3][5]
Lipophilicity (ΔLogP) Increase (+0.5 to +1.0)Poor polarizability of C-F bonds increases hydrophobicity.[3]
Aqueous Solubility Often DecreasedConsequence of increased lipophilicity.[3]
Metabolic Stability Generally IncreasedHigh C-F bond strength blocks CYP-mediated oxidation.[3][5][8]
Binding Affinity (Kd/Ki) Context-Dependent ImprovementFavorable electrostatic interactions (e.g., C-F···C=O) and optimized aromatic interactions.[5][14][15]

Experimental Protocol: Synthesis of a 2,4-Difluorophenyl Moiety via Suzuki Coupling

The introduction of difluoro-aromatic motifs is a common challenge in medicinal chemistry. The Suzuki cross-coupling reaction is a robust and widely used method for this purpose.

Objective: To couple a heterocyclic bromide with 2,4-difluorophenylboronic acid to generate the target drug scaffold.

Methodology:

  • Reagent Preparation:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq)[4], and potassium carbonate (K₂CO₃, 3.0 eq) as the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Add a 4:1 mixture of 1,4-dioxane and water (volume calculated to achieve a 0.1 M concentration of the limiting reagent).

    • Degas the solvent mixture by bubbling with argon for 15-20 minutes.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of inert gas.

  • Reaction Execution:

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure difluoro-substituted product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

The strategic use of difluoro-substituted aromatic rings is a powerful and multifaceted tool in drug design. It provides medicinal chemists with a sophisticated method to fine-tune a molecule's physicochemical properties, block metabolic liabilities, and enhance target engagement.[1][5][16] However, a deep understanding of the underlying chemical principles, including potential metabolic bioactivation, is essential for its successful application.[9][12] As synthetic methodologies for creating novel fluorinated motifs continue to advance, the strategic deployment of difluorination will undoubtedly play an even greater role in the development of safer and more effective medicines.[16][17]

References

Methodological & Application

A Detailed Protocol for the Multi-Step Synthesis of Methyl 2-amino-4,5-difluorobenzoate from 3,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 2-amino-4,5-difluorobenzoate

Abstract

This compound is a key building block in the pharmaceutical industry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics.[1][2] Its specific substitution pattern, featuring an amine, a methyl ester, and two fluorine atoms on the benzene ring, makes it a valuable synthon for creating complex molecular architectures with enhanced metabolic stability and biological activity.[3][4] This application note provides a comprehensive, in-depth guide for the synthesis of this compound from commercially available 3,4-difluoroaniline. The described three-step process involves an initial N-formylation to protect the aniline, followed by a directed ortho-metalation and carboxylation to introduce the carboxylic acid group, and concludes with a Fischer esterification to yield the final product. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Overall Synthetic Strategy

The transformation of 3,4-difluoroaniline to this compound is achieved through a three-step sequence. This strategy is designed to precisely control the regioselectivity of the carboxylation step.

  • N-Formylation: The amino group of 3,4-difluoroaniline is first protected as a formamide. This is a critical step because the formamido group acts as a powerful directed metalating group (DMG), guiding the subsequent deprotonation to the specific C2 position.

  • Directed ortho-Metalation & Carboxylation: The N-formyl intermediate undergoes deprotonation at the position ortho to the formamido group using a strong, non-nucleophilic base, n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to install a carboxylic acid group. The formyl protecting group is typically cleaved in situ during the acidic workup.

  • Esterification: The synthesized 2-amino-4,5-difluorobenzoic acid is converted to its corresponding methyl ester via a classic acid-catalyzed Fischer esterification using methanol.

The overall workflow is depicted below.

G cluster_0 Synthesis Workflow A 3,4-Difluoroaniline (Starting Material) B N-(3,4-difluorophenyl)formamide (Protected Intermediate) A->B Step 1: N-Formylation (Formamide) C 2-Amino-4,5-difluorobenzoic Acid (Carboxylated Intermediate) B->C Step 2: ortho-Metalation & Carboxylation (1. n-BuLi, THF, -78°C) (2. CO2 (s)) (3. H3O+) D This compound (Final Product) C->D Step 3: Esterification (Methanol, H2SO4, Reflux)

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights: The Role of Directed ortho-Metalation

The key transformation in this synthesis is the regioselective introduction of the carboxyl group at the C2 position. A simple electrophilic aromatic substitution on 3,4-difluoroaniline would not yield the desired isomer due to the directing effects of the existing substituents. The chosen strategy leverages the power of directed ortho-metalation (DoM).

The N-formyl group is an excellent directed metalating group because the carbonyl oxygen can coordinate to the lithium cation of n-BuLi. This coordination pre-positions the base in close proximity to the C2 proton, facilitating its abstraction over other aromatic protons. The subsequent carboxylation with CO₂ is a highly reliable and efficient method for forming the C-C bond.[5]

Caption: Mechanism of directed ortho-metalation and carboxylation.

Detailed Experimental Protocols

Safety Preamble: This synthesis involves highly hazardous materials. n-Butyllithium is pyrophoric and will ignite on contact with air or moisture.[6][7] Concentrated sulfuric acid and methyl chloroformate (if used as an alternative) are highly corrosive.[8][9] 3,4-Difluoroaniline is harmful if swallowed or inhaled and causes skin and eye irritation.[10][11][12] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and proper gloves, must be worn at all times. An inert atmosphere (Nitrogen or Argon) is required for Step 2. Never work alone when handling pyrophoric reagents.[13]

Step 1: N-Formylation of 3,4-Difluoroaniline

This step protects the amine functionality as a formamide, which is essential for directing the subsequent lithiation.

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquiv.
3,4-Difluoroaniline129.1110.0 g77.4 mmol1.0
Formamide45.0435 mL~0.77 mol~10
Toluene-50 mL--
Saturated NaCl-50 mL--
Anhydrous MgSO₄-As needed--

Protocol

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroaniline (10.0 g, 77.4 mmol) and formamide (35 mL).

  • Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add 50 mL of toluene and 50 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it twice with 25 mL portions of saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-(3,4-difluorophenyl)formamide as a solid, which can be used in the next step without further purification. Expected yield: >90%.

Step 2: Directed ortho-Metalation and Carboxylation

This is the most critical step, requiring strict anhydrous and inert conditions due to the use of pyrophoric n-butyllithium.

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquiv.
N-(3,4-difluorophenyl)formamide157.1211.0 g70.0 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.0662 mL154 mmol2.2
Anhydrous Tetrahydrofuran (THF)-200 mL--
Carbon Dioxide (Dry Ice)44.01~50 gExcess-
2M Hydrochloric Acid-~150 mL--
Ethyl Acetate-200 mL--

Protocol

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool it under a positive pressure of inert gas.

  • Reaction Setup: Add N-(3,4-difluorophenyl)formamide (11.0 g, 70.0 mmol) to the flask and dissolve it in 200 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (2.5 M solution in hexanes, 62 mL, 154 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[14] The solution will typically change color. Stir the mixture at -78 °C for an additional 2 hours.

  • Carboxylation: Carefully and quickly add crushed dry ice (~50 g) to the reaction mixture in small portions. A rapid temperature increase may be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Acidify the mixture to pH ~2 by the careful addition of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid, 2-amino-4,5-difluorobenzoic acid[15][16], can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Expected yield: 60-75%.

Step 3: Fischer Esterification

The final step converts the carboxylic acid to the target methyl ester.

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquiv.
2-Amino-4,5-difluorobenzoic acid173.128.0 g46.2 mmol1.0
Methanol32.04150 mL-Solvent
Concentrated Sulfuric Acid (H₂SO₄)98.083 mL~55 mmol~1.2
Saturated NaHCO₃ solution-~100 mL--
Ethyl Acetate-150 mL--

Protocol

  • To a 250 mL round-bottom flask, add 2-amino-4,5-difluorobenzoic acid (8.0 g, 46.2 mmol) and methanol (150 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.[17]

  • Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Neutralization: Carefully add the residue to 100 mL of ice-cold water. Neutralize the solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.[1] Expected yield: 80-90%.

Summary of Data

StepStarting MaterialKey ReagentsProductExpected Yield
13,4-DifluoroanilineFormamideN-(3,4-difluorophenyl)formamide>90%
2N-(3,4-difluorophenyl)formamiden-BuLi, CO₂2-Amino-4,5-difluorobenzoic acid60-75%
32-Amino-4,5-difluorobenzoic acidMethanol, H₂SO₄This compound80-90%

References

Application Notes and Protocols for the Esterification of 2-amino-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of alkyl esters from 2-amino-4,5-difluorobenzoic acid, a critical starting material in the development of various pharmaceutical compounds. The protocol centers on the robust and scalable Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and the critical role of the fluoro substituents. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated method for the preparation of 2-amino-4,5-difluorobenzoate esters.

Introduction: Significance and Synthetic Strategy

2-Amino-4,5-difluorobenzoic acid is a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Esterification of the carboxylic acid moiety is a common and crucial step to produce key intermediates for the synthesis of more complex molecules, including pharmaceuticals.[2]

The chosen synthetic strategy is the Fischer-Speier esterification, a classic and reliable method for reacting a carboxylic acid with an alcohol under acidic conditions.[3] The primary advantages of this method are its operational simplicity and the use of readily available and cost-effective reagents.[4] The reaction is an equilibrium process, and the protocol is optimized to drive the reaction toward the desired ester product.[5]

The Underlying Chemistry: Fischer-Speier Esterification Mechanism

The Fischer esterification is a nucleophilic acyl substitution that proceeds through several equilibrium steps. The strong acid catalyst plays a dual role in this reaction.

  • Activation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of the 2-amino-4,5-difluorobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7]

  • Proton Transfer and Water Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule regenerates the carbonyl group, now as a protonated ester.[7]

  • Deprotonation: The final step involves the deprotonation of the ester to yield the final product and regenerate the acid catalyst.[7]

The presence of the amino group on the aromatic ring introduces a key consideration. The amino group is basic and will be protonated by the strong acid catalyst. This requires the use of a stoichiometric amount of the acid, as a portion of it will be consumed in forming the ammonium salt of the aminobenzoic acid.[6] The electron-withdrawing nature of the fluorine atoms inductively increases the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack and potentially increase the reaction rate.[8]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products RCOOH 2-Amino-4,5-difluorobenzoic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation ROH Alcohol (e.g., Ethanol) Attack 2. Nucleophilic Attack ROH->Attack H_plus H⁺ (Acid Catalyst) H_plus->Protonation Protonation->Attack Activated Carbonyl Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer Elimination 4. Elimination of H₂O ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water (H₂O) Elimination->Water Ester Ethyl 2-Amino-4,5-difluorobenzoate Deprotonation->Ester H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen

Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-difluorobenzoate

This protocol is based on established procedures for the esterification of analogous fluorinated aminobenzoic acids.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4,5-difluorobenzoic acid≥97%VariousStarting material. (CAS: 83506-93-8)[10]
EthanolAnhydrous, ≥99.5%VariousActs as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Dichloromethane (CH₂Cl₂)Reagent GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Deionized WaterN/AN/AFor work-up.
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Safety Precautions
  • 2-Amino-4,5-difluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ethanol and Dichloromethane: Flammable and volatile. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the procedure.

Step-by-Step Procedure

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The large excess of ethanol serves as both the solvent and a reactant to drive the equilibrium towards the product.[5]

    • Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition:

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise to the solution.

    • Causality: The addition is exothermic and may cause the precipitation of the aminobenzoic acid hydrogen sulfate salt. This precipitate is expected to redissolve as the reaction is heated.[6] A stoichiometric amount of acid is necessary to both catalyze the reaction and protonate the basic amino group.[6]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C).

    • Maintain the reflux for approximately 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

    • Pour the concentrated residue into a beaker containing ice-water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.

    • Causality: This neutralization step is critical. It quenches the acid catalyst and deprotonates the ammonium salt of the ester, causing the water-insoluble ethyl 2-amino-4,5-difluorobenzoate to precipitate.[6][9]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude ethyl 2-amino-4,5-difluorobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Results and Characterization

The final product, ethyl 2-amino-4,5-difluorobenzoate (CAS: 864293-36-7), should be a solid at room temperature.[3] A well-controlled reaction following this protocol can be expected to yield the product in good purity. For a similar reaction, a yield of 77% has been reported.[9]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized ester.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The aromatic protons will show characteristic shifts and coupling patterns due to the fluorine and amino substituents.
¹³C NMR A signal for the ester carbonyl carbon will appear downfield (typically >165 ppm). Signals for the ethyl group carbons and the aromatic carbons will also be present.
IR Spectroscopy The spectrum should show a disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1700-1730 cm⁻¹. N-H stretching vibrations for the amino group will be observed around 3300-3500 cm⁻¹. A detailed vibrational analysis of the starting material, 2-amino-4,5-difluorobenzoic acid, has been reported and can be used as a reference.[12]
Mass Spectrometry The molecular ion peak corresponding to the mass of ethyl 2-amino-4,5-difluorobenzoate (C₉H₉F₂NO₂, MW: 201.17 g/mol ) should be observed.[3]
Melting Point The purified product should have a sharp melting point. This can be compared to literature values if available.

graph LR {
subgraph cluster_synthesis [label="Synthesis"]
style=filled;
color="#F1F3F4";
node [shape=box, style=rounded, color="#5F6368"];
Start [label="2-Amino-4,5-difluorobenzoic acid"];
Reaction [label="Fischer Esterification"];
Product [label="Crude Ethyl 2-Amino-4,5-difluorobenzoate"];
Start -> Reaction -> Product;
end

subgraph cluster_analysis [label="Characterization"]
    style=filled;
    color="#F1F3F4";
    node [shape=ellipse, style=rounded, color="#34A853", fontcolor="#FFFFFF"];
    NMR [label="NMR Spectroscopy"];
    IR [label="IR Spectroscopy"];
    MS [label="Mass Spectrometry"];
    MP [label="Melting Point"];
end

Product -> NMR [label="Confirms Structure"];
Product -> IR [label="Confirms Functional Group Transformation"];
Product -> MS [label="Confirms Molecular Weight"];
Product -> MP [label="Assesses Purity"];

}

Figure 3: Logical flow from synthesis to characterization.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Reversible reaction equilibrium not shifted sufficiently.- Insufficient acid catalyst.- Water present in reagents.- Increase the excess of alcohol used.- Ensure at least a stoichiometric amount of sulfuric acid is added.- Use anhydrous alcohol and dry glassware thoroughly.
Reaction Mixture Darkens Significantly - Decomposition or side reactions due to excessive heat.- Maintain a gentle reflux; avoid overheating.- Monitor the reaction by TLC and stop when the starting material is consumed.
Product Does Not Precipitate During Work-up - Incomplete neutralization (solution is still acidic).- Insufficient product formed.- Check the pH and continue adding NaHCO₃ solution until the pH is >8.- If yield is very low, perform extraction instead of relying on precipitation.
Product is an Oil or Gummy Solid - Impurities present.- Incomplete drying.- Purify by column chromatography.- Ensure the product is thoroughly dried under vacuum.

References

Navigating the Synthesis of Enoxaparin: A Clarification on Starting Materials and a Detailed Overview of the Established Manufacturing Process

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience: It is a foundational principle of scientific inquiry to continuously validate our understanding and methodologies. In this spirit, this application note addresses a common query regarding the synthesis of the low molecular weight heparin (LMWH), Enoxaparin. While the compound Methyl 2-amino-4,5-difluorobenzoate is a valuable intermediate in pharmaceutical chemistry, it is crucial to clarify that it is not involved in the established and regulated manufacturing process of Enoxaparin. This document will first elucidate the scientifically accepted synthesis of Enoxaparin from its heparin precursor and then separately detail the synthesis and potential applications of this compound to provide a comprehensive resource on both subjects.

Part 1: The Authoritative Synthesis of Enoxaparin

Enoxaparin is a widely utilized anticoagulant derived from the controlled depolymerization of unfractionated heparin (UFH), which is sourced from porcine intestinal mucosa.[1][2][3] The manufacturing process is centered on the chemical cleavage of the glycosaminoglycan chains of heparin to produce the characteristic low molecular weight fragments of Enoxaparin.

Principle of Enoxaparin Synthesis

The core of Enoxaparin production lies in the β-eliminative cleavage of heparin benzyl ester under alkaline conditions.[1][3] This process results in a complex mixture of oligosaccharides with a 4,5-unsaturated uronic acid residue at the non-reducing end of many of the chains, a structural hallmark of Enoxaparin.

Experimental Workflow for Enoxaparin Synthesis

The synthesis of Enoxaparin is a multi-step process that begins with the extraction and purification of heparin from biological sources. The subsequent chemical modifications are tightly controlled to ensure the final product meets stringent quality and activity specifications.

Enoxaparin_Synthesis Heparin Heparin Sodium (from Porcine Mucosa) Salification Salification with Benzethonium Chloride Heparin->Salification Esterification Benzyl Esterification Salification->Esterification Depolymerization Alkaline Depolymerization (β-eliminative cleavage) Esterification->Depolymerization Decoloration Oxidative Decoloration Depolymerization->Decoloration Purification Anion-Exchange Chromatography Decoloration->Purification FinalProduct Enoxaparin Sodium Purification->FinalProduct

Fig. 1: Established workflow for the synthesis of Enoxaparin Sodium from Heparin.
Detailed Protocol for Enoxaparin Synthesis

The following protocol is a synthesis of methodologies described in the scientific literature and patents.[4][5]

Step 1: Preparation of Heparin-Benzethonium Chloride Salt

  • Dissolve heparin sodium in purified water.

  • In a separate vessel, dissolve benzethonium chloride in purified water.

  • Under stirring at room temperature, slowly add the heparin sodium solution to the benzethonium chloride solution.

  • Continue stirring for 1-5 hours to allow for the precipitation of the heparin-benzethonium chloride salt.

  • Isolate the precipitate by centrifugation.

  • Wash the precipitate repeatedly with purified water until the filtrate shows no turbidity with a 10% silver nitrate solution, indicating the removal of chloride ions.

  • Dry the precipitate under vacuum to obtain the heparin-benzethonium chloride salt with a water content of less than 5%.

Step 2: Preparation of Heparin Benzyl Ester

  • Dissolve the dried heparin-benzethonium chloride salt in a suitable organic solvent, such as methylene chloride (MDC).

  • Add benzyl chloride to the solution.

  • Stir the reaction mixture for an extended period (18-40 hours) at a controlled temperature (e.g., 35°C).[2]

  • Upon completion of the reaction, cool the mixture and add a combination of MDC and methanol to precipitate the heparin benzyl ester.

Step 3: Alkaline Depolymerization of Heparin Benzyl Ester

  • The heparin benzyl ester is subjected to alkaline treatment to induce β-eliminative cleavage. This is the critical depolymerization step that generates the low molecular weight fragments.

  • The reaction conditions (temperature, time, and alkali concentration) are meticulously controlled to achieve the desired molecular weight distribution of Enoxaparin.

Step 4: Decoloration and Purification

  • The resulting Enoxaparin sodium solution undergoes an oxidative decoloration step.

  • The solution is then filtered to remove impurities.

  • The filtrate is subjected to anion-exchange chromatography for purification and fractionation.[4]

  • Eluent fractions are collected and analyzed for molecular weight distribution. Fractions meeting the specified criteria (e.g., weight-average molecular weight of 4000-4600 Da) are pooled.[5]

Step 5: Final Product Isolation

  • The purified Enoxaparin sodium solution undergoes alcohol precipitation.

  • The precipitate is collected, sterilized, and freeze-dried to yield the final Enoxaparin sodium product.

Part 2: Synthesis and Applications of this compound

While not used in Enoxaparin synthesis, this compound is a key intermediate in the synthesis of other pharmaceutically active molecules.[6] Its synthesis from 3,4-difluoroaniline is a well-documented process.

Synthesis of this compound from 3,4-Difluoroaniline

The synthesis of this compound can be achieved through a multi-step process starting from 3,4-difluoroaniline.[7]

Difluorobenzoate_Synthesis Start 3,4-Difluoroaniline Step1 Reaction with Chloral Hydrate and Hydroxylamine HCl Start->Step1 Intermediate1 N-(3,4-Difluorophenyl)-2- (hydroxyamino)acetamide Step1->Intermediate1 Step2 Cyclization with Concentrated H2SO4 Intermediate1->Step2 Intermediate2 5,6-Difluoroindigo Step2->Intermediate2 Step3 Oxidative Cleavage with H2O2/NaOH Intermediate2->Step3 Intermediate3 2-Amino-4,5-difluorobenzoic Acid Step3->Intermediate3 Step4 Esterification with Methanol Intermediate3->Step4 FinalProduct Methyl 2-amino-4,5- difluorobenzoate Step4->FinalProduct

Fig. 2: Synthetic pathway for this compound from 3,4-Difluoroaniline.
Detailed Protocol for the Synthesis of this compound

The following protocol is based on the synthesis described by Guidechem.[7]

Step 1: Synthesis of N-(3,4-Difluorophenyl)-2-(hydroxyamino)acetamide

  • Dissolve sodium sulfate in water at room temperature.

  • Add chloral hydrate to the solution.

  • In a separate solution of hydrochloric acid, add 3,4-difluoroaniline.

  • Pour the aniline solution into the reaction mixture.

  • Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

  • Reflux the mixture for 20-30 minutes.

  • Cool the reaction to approximately 50°C and filter under reduced pressure.

  • Dry the filter cake under vacuum to obtain the product.

Step 2: Synthesis of 5,6-Difluoroindigo

  • In a bath maintained at 70-80°C, add the product from Step 1 in batches to concentrated sulfuric acid.

  • Heat the mixture to 90°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into ice water, leading to the precipitation of a dark orange solid.

  • Filter under reduced pressure and wash the filter cake with petroleum ether.

  • Recrystallize the crude product from ethanol and dry under vacuum.

Step 3: Synthesis of 2-Amino-4,5-difluorobenzoic acid

  • Add the product from Step 2 to a sodium hydroxide solution.

  • Add 30% hydrogen peroxide dropwise while maintaining the temperature at 35-45°C.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Adjust the pH of the solution to precipitate the product.

  • Filter and dry the product.

Step 4: Synthesis of this compound

  • The final step involves the esterification of 2-amino-4,5-difluorobenzoic acid with methanol, typically under acidic conditions (e.g., using methanesulfonic acid as a catalyst), to yield this compound.[6]

Characterization Data for this compound
PropertyValue
CAS Number 207346-42-7
Molecular Formula C8H7F2NO2
Molecular Weight 187.143 g/mol
Appearance White to off-white solid
Boiling Point 274.1 ± 40.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³

Data sourced from[6]

Conclusion

References

Application Notes & Protocols: Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of major classes of anti-inflammatory agents. It is designed to offer researchers, scientists, and drug development professionals both the foundational principles and practical methodologies behind the creation of these critical therapeutic compounds. We will move beyond simple procedural lists to explore the causality behind synthetic choices, emphasizing process integrity and the evolution toward more efficient and sustainable chemistry.

Section 1: The Chemical Response to Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and asthma.[1] The pharmacological management of inflammation is dominated by two major classes of drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The synthesis of these agents is a cornerstone of medicinal chemistry, showcasing elegant solutions to complex molecular challenges and an ongoing evolution in chemical manufacturing.

This guide will dissect the synthetic pathways of key anti-inflammatory drugs, providing not only the "how" but also the "why" behind each strategic step. We will explore their mechanisms of action to provide context for the molecular architecture being assembled and delve into modern synthetic paradigms that are reshaping the pharmaceutical industry.

Part I: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are the most widely prescribed medications for treating pain and inflammation.[2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes.

Core Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs is the inhibition of the COX enzyme system.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2][4]

  • COX-2: This isoform is typically absent in most tissues but is induced by inflammatory stimuli.[6] Its inhibition is responsible for the anti-inflammatory effects of NSAIDs.[6][7]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition explains their therapeutic efficacy as well as their primary side effect of potential gastrointestinal distress.[2] The development of selective COX-2 inhibitors, such as Celecoxib, was a strategic effort to provide anti-inflammatory relief while sparing the protective functions of COX-1.[6]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Function) - GI Protection - Platelet Aggregation COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling COX2->PGs_Inflammatory Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->COX2 Induces NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2 Selectively Inhibits Ibuprofen_Synthesis start Isobutylbenzene step1 Step 1: Acylation (Friedel-Crafts) start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 reagent1 Acetic Anhydride HF (Catalyst) reagent1->step1 step2 Step 2: Hydrogenation intermediate1->step2 intermediate2 1-(4'-Isobutylphenyl)ethanol step2->intermediate2 reagent2 H₂, Raney Nickel (Catalyst) reagent2->step2 step3 Step 3: Carbonylation intermediate2->step3 product Ibuprofen step3->product reagent3 CO, Pd (Catalyst) reagent3->step3 Celecoxib_Synthesis start1 4,4,4-Trifluoro-1- (4-methylphenyl)- butane-1,3-dione step1 Step 1: Condensation & Cyclization start1->step1 start2 4-Sulfonamidophenyl hydrazine HCl start2->step1 product Celecoxib step1->product reagent1 Acid Catalyst (e.g., HCl), Heat reagent1->step1 GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Corticosteroid (e.g., Dexamethasone) GR_inactive Inactive GR + Chaperone Proteins CS->GR_inactive Binds GR_active Active Steroid-GR Complex GR_inactive->GR_active Activates GR_dimer GR Dimer GR_active->GR_dimer Translocates & Dimerizes GRE GRE (Glucocorticoid Response Element) GR_dimer->GRE Binds to DNA DNA Genes_Anti Anti-Inflammatory Genes GRE->Genes_Anti Upregulates Transcription Genes_Pro Pro-Inflammatory Genes GRE->Genes_Pro Downregulates Transcription Dexamethasone_Synthesis start 16β-Methylprednisolone Acetate step1 Step 1: Dehydration start->step1 intermediate1 9,11-Dehydro Derivative step1->intermediate1 step2 Step 2: Halohydrin Formation intermediate1->step2 intermediate2 9α-Bromo-11β-hydrin Derivative step2->intermediate2 step3 Step 3: Epoxidation intermediate2->step3 intermediate3 Epoxide step3->intermediate3 step4 Step 4: Ring Opening with Fluoride intermediate3->step4 product Dexamethasone step4->product Flow_Chemistry pumps {Reagent A Pump|Reagent B Pump} mixer T-Mixer pumps->mixer reactor Heated/Cooled Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collector Product Collection bpr->collector

References

Application Notes and Protocols for the Purification of Methyl 2-amino-4,5-difluorobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Methyl 2-amino-4,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis, using recrystallization techniques.[1] Given the absence of a standardized, published protocol for this specific molecule, this application note details a systematic approach to developing a robust purification method. We will explore the principles of solvent selection based on the structural characteristics of the target molecule, propose a solvent screening protocol, and provide a detailed step-by-step procedure for both single-solvent and mixed-solvent recrystallization. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction: The Critical Role of Purity

This compound (C₈H₇F₂NO₂, MW: 187.14 g/mol ) is a white to off-white solid that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of undesired by-products in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. A successful recrystallization can yield a product with high purity and a well-defined crystalline structure.

Understanding the Molecule: A Chemist's Perspective

The molecular structure of this compound dictates its physical and chemical properties, which in turn guide the selection of an appropriate recrystallization solvent. The key functional groups and structural features are:

  • Aromatic Ring: The benzene ring provides a non-polar backbone.

  • Amino Group (-NH₂): This is a polar, hydrogen-bond donating group.

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen-bond acceptor.

  • Fluorine Atoms (-F): These electronegative atoms contribute to the overall polarity of the molecule.

The combination of these features suggests that this compound is a molecule of moderate polarity . This understanding is the cornerstone of our solvent selection strategy.

The Science of Solvent Selection: A Foundational Approach

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High or very low solubility of impurities at all temperatures.

  • Chemical inertness (it should not react with the compound).

  • A boiling point below the melting point of the compound to prevent "oiling out."

  • Volatility for easy removal from the purified crystals.

Proposed Solvent Screening Protocol

A systematic solvent screening is the most reliable method to identify a suitable recrystallization solvent. The following protocol is recommended:

  • Preparation: Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent (approx. 0.5 mL) from the list in Table 1.

  • Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. A good candidate solvent will show poor solubility at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Table 1: Candidate Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Unlikely to be a good single solvent due to the aromatic ring, but may be a suitable anti-solvent.
EthanolHigh78The presence of polar groups suggests it could be a good candidate. A similar compound, 5,6-Difluoroindigo, is recrystallized from ethanol.[2]
MethanolHigh65Similar to ethanol, a good candidate for polar compounds.
Ethyl AcetateMedium77The ester functionality is similar to the target molecule, often making it a good solvent choice.[3]
AcetoneMedium56A versatile solvent for moderately polar compounds.
Dichloromethane (DCM)Medium40Often used for aromatic compounds. A DCM/hexane system has been used for a similar molecule.
TolueneLow111May be suitable for dissolving the compound when hot.
Hexane/HeptaneLow69/98Likely to be poor solvents, but excellent candidates as anti-solvents in a mixed-solvent system.

Detailed Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Single-Solvent Recrystallization Protocol

This method is preferred if a single solvent with the desired temperature-dependent solubility profile is identified.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol

This technique is effective when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation. A common combination for moderately polar compounds is an alcohol/water or a chlorinated solvent/alkane system.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol or dichloromethane) at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol. For washing, use a pre-chilled mixture of the solvent/anti-solvent in the same ratio as the final crystallization mixture.

Visualizing the Workflow

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Crude_Compound Crude Methyl 2-amino-4,5-difluorobenzoate Solvent_Screening Solvent Screening Crude_Compound->Solvent_Screening Start Dissolution Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Select Solvent(s) Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A generalized workflow for the recrystallization process.

Diagram 2: Logic for Solvent System Selection

Solvent_Selection Start Start with Crude Compound Test_Single_Solvent Test Single Solvent (e.g., Ethanol, Ethyl Acetate) Start->Test_Single_Solvent Soluble_Hot Soluble when Hot? Test_Single_Solvent->Soluble_Hot Insoluble_Cold Insoluble when Cold? Soluble_Hot->Insoluble_Cold Yes Try_Mixed_Solvent Try Mixed-Solvent System Soluble_Hot->Try_Mixed_Solvent No Use_Single_Solvent Use Single Solvent Protocol Insoluble_Cold->Use_Single_Solvent Yes Insoluble_Cold->Try_Mixed_Solvent No Select_Good_Solvent Select 'Good' Solvent (dissolves compound well) Try_Mixed_Solvent->Select_Good_Solvent Select_Anti_Solvent Select 'Anti-Solvent' (compound is insoluble) Select_Good_Solvent->Select_Anti_Solvent Use_Mixed_Protocol Use Mixed-Solvent Protocol Select_Anti_Solvent->Use_Mixed_Protocol

Caption: Decision-making process for selecting a suitable recrystallization solvent system.

Safety and Handling

As a prudent laboratory practice, always consult the Safety Data Sheet (SDS) before handling any chemical. For this compound and the solvents mentioned:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and scientifically grounded framework for developing a successful recrystallization protocol for this compound. By systematically screening solvents and carefully controlling the crystallization process, researchers can achieve high purity of this important pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4,5-difluorobenzoate is a pivotal intermediate in the pharmaceutical industry, serving as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of the difluoro-substituted aniline moiety is of particular importance in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug substance.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on practical and scalable methodologies. Two primary synthetic strategies are explored, with in-depth protocols, process optimization considerations, and safety guidelines.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery.[3][4] Fluorinated aromatic amines, in particular, are a class of intermediates with high demand due to their utility in constructing complex heterocyclic systems and other pharmacophores.[3][5] this compound (CAS No: 207346-42-7), with its characteristic molecular formula C8H7F2NO2, is a prime example of such a valuable building block.[1][6] Its synthesis on a large scale necessitates robust, efficient, and safe processes to ensure a consistent and high-quality supply for drug development pipelines. This guide aims to provide the necessary technical insights for achieving these goals.

Overview of Synthetic Strategies

Two principal and industrially viable routes for the large-scale synthesis of this compound are presented. The choice between these routes will depend on factors such as the availability and cost of starting materials, equipment infrastructure, and desired purity profile of the final product.

  • Strategy A: Direct Esterification. This approach involves the direct esterification of 2-amino-4,5-difluorobenzoic acid with methanol. It is a more direct route, but is contingent on the availability of the starting carboxylic acid.

  • Strategy B: Reduction of a Nitro Intermediate. This two-step strategy begins with the esterification of 4,5-difluoro-2-nitrobenzoic acid, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. This route may be preferable if the nitro-substituted benzoic acid is a more readily available or cost-effective starting material.[7][8]

Strategy A: Direct Esterification of 2-amino-4,5-difluorobenzoic acid

This single-step process is an efficient method for the synthesis of the target molecule, provided the starting material, 2-amino-4,5-difluorobenzoic acid, is readily accessible. The reaction is a classic Fischer esterification, which is acid-catalyzed.[9][10]

Reaction Scheme

Esterification_Scheme start 2-amino-4,5-difluorobenzoic acid reagents + Methanol (H+ catalyst) product This compound reagents->product Esterification

Caption: Fischer Esterification of 2-amino-4,5-difluorobenzoic acid.

Large-Scale Protocol

Materials and Equipment:

  • Glass-lined or stainless steel reactor (100 L) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • 2-amino-4,5-difluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator and vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 2-amino-4,5-difluorobenzoic acid (5.0 kg, 28.9 mol) and methanol (50 L).

  • Catalyst Addition: Cool the stirred suspension to 0-5 °C using the reactor jacket. Slowly add concentrated sulfuric acid (1.5 L, 28.9 mol) or dropwise add thionyl chloride (2.1 L, 28.9 mol) over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.[11]

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess methanol.

    • Carefully add the residue to a separate vessel containing ice-cold water (50 L).

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 20 L).

    • Combine the organic layers and wash with brine (20 L).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by slurry washing with a non-polar solvent like heptane to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations
  • Catalyst Choice: While sulfuric acid is a cost-effective catalyst, the use of thionyl chloride can lead to a more straightforward work-up as the byproducts (SO2 and HCl) are gaseous.[11] However, thionyl chloride is corrosive and requires specialized handling.

  • Water Removal: To drive the equilibrium towards the product, a Dean-Stark apparatus can be employed during reflux to remove the water formed during the reaction, although this is less common with a large excess of methanol.

  • Work-up: The neutralization step is exothermic and should be performed with efficient cooling to prevent any degradation of the product.

  • Purification: Recrystallization at a large scale can be challenging. A slurry wash is often a more practical method for achieving the desired purity.

Parameter Typical Value Notes
Yield 85-95%Dependent on the efficiency of the work-up and purification.
Purity (HPLC) >98%Can be improved with recrystallization.
Reaction Time 8-12 hoursMonitor by HPLC for completion.
Temperature 0-5 °C (addition), Reflux (reaction)Critical for safety and to minimize side reactions.

Strategy B: Reduction of a Nitro Intermediate

This two-step approach provides an alternative route to the target molecule and is particularly useful when 4,5-difluoro-2-nitrobenzoic acid is the more accessible starting material.

Reaction Scheme

Reduction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 4,5-difluoro-2-nitrobenzoic acid reagents1 + Methanol (H+ catalyst) intermediate Methyl 4,5-difluoro-2-nitrobenzoate reagents1->intermediate Esterification reagents2 + H2 (Pd/C catalyst) product This compound reagents2->product Hydrogenation

Caption: Two-step synthesis via a nitro intermediate.

Large-Scale Protocol

The protocol for this esterification is analogous to that described in Strategy A, with 4,5-difluoro-2-nitrobenzoic acid as the starting material.

Materials and Equipment:

  • High-pressure autoclave (hydrogenator) with stirring, temperature and pressure controls.

  • Methyl 4,5-difluoro-2-nitrobenzoate

  • Palladium on Carbon (5-10% Pd/C) catalyst

  • Methanol or Ethanol as a solvent

  • Nitrogen gas for inerting

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • Reactor Preparation: Ensure the hydrogenator is clean and dry.

  • Charging Reagents: Charge the autoclave with Methyl 4,5-difluoro-2-nitrobenzoate (4.0 kg, 18.4 mol) and the solvent (e.g., methanol, 40 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst (5% w/w, 200 g). The catalyst should be wetted with the solvent before addition to prevent it from becoming airborne.

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C). The reaction is exothermic, and cooling may be required.

    • Monitor the reaction by hydrogen uptake and HPLC analysis until the starting material is consumed.

  • Work-up:

    • Depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. The catalyst bed should be kept wet with the solvent to prevent ignition.

    • Wash the catalyst cake with fresh solvent.

  • Isolation:

    • Concentrate the combined filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be purified as described in Strategy A.

Process Optimization and Scale-Up Considerations
  • Catalyst Handling: Pd/C is pyrophoric, especially after the reaction.[12] It must be handled under an inert atmosphere and should not be allowed to dry. Catalyst recovery and reuse can be a cost-saving measure in large-scale production.

  • Hydrogenation Conditions: The pressure and temperature of the hydrogenation can be optimized to improve reaction time and selectivity. Higher pressures will generally increase the reaction rate.

  • Heat Management: The reduction of a nitro group is a highly exothermic reaction.[12] Efficient cooling and controlled addition of hydrogen (if possible with the setup) are critical to prevent thermal runaway.

  • Solvent Choice: Methanol and ethanol are common solvents for hydrogenation. The choice may depend on the solubility of the starting material and product, as well as downstream processing considerations.

Parameter Typical Value Notes
Yield (Hydrogenation) >95%Typically a high-yielding reaction.
Purity (HPLC) >98%The reaction is generally clean.
Reaction Time 4-8 hoursDependent on catalyst activity, pressure, and temperature.
Hydrogen Pressure 5-10 barHigher pressure increases the reaction rate.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and reactions that require strict safety protocols.

  • Chemical Hazards:

    • 2-amino-4,5-difluorobenzoic acid and its derivatives: Can cause skin and serious eye irritation. May cause respiratory irritation.[13][14][15] Avoid inhalation of dust and direct contact with skin and eyes.[13][14]

    • Acids (Sulfuric acid, Thionyl chloride): Highly corrosive. Handle with extreme care in a well-ventilated area.

    • Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

  • Process Hazards:

    • Exothermic Reactions: Both the acid-catalyzed esterification and, particularly, the catalytic hydrogenation are exothermic.[12] Proper temperature control and monitoring are essential.

    • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and a pyrophoric catalyst.[12] The use of a properly rated autoclave and adherence to standard operating procedures for hydrogenation are mandatory.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including safety glasses or goggles, a face shield, chemical-resistant gloves, and a lab coat.[13][14][16]

    • For handling powders, respiratory protection may be necessary.[13]

Conclusion

The large-scale synthesis of this compound can be successfully achieved through either direct esterification of the corresponding aminobenzoic acid or a two-step process involving the reduction of a nitro intermediate. The selection of the optimal route will be guided by economic and logistical factors. Careful attention to process optimization, particularly in terms of temperature control, catalyst handling, and purification strategies, is crucial for ensuring a safe, efficient, and scalable manufacturing process. The protocols and considerations outlined in this document provide a solid foundation for the production of this key pharmaceutical intermediate.

References

The Strategic Application of Methyl 2-amino-4,5-difluorobenzoate in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 2-amino-4,5-difluorobenzoate in material science. While primarily recognized as a key intermediate in the pharmaceutical industry, its unique molecular architecture—featuring a reactive amino group, a methyl ester, and two fluorine substituents on an aromatic ring—presents significant opportunities for the synthesis of high-performance polymers and functional organic materials.[1] This guide will explore these potential applications, provide a hypothetical, yet scientifically grounded, synthetic protocol, and detail the expected material properties and characterization techniques.

Introduction to this compound

This compound is a white to off-white solid with the molecular formula C₈H₇F₂NO₂.[2] Its key structural features, which are of significant interest for materials science, include:

  • Amino Group (-NH₂): A versatile functional group that can readily participate in polymerization reactions, such as amidation and imidation, to form stable polymer backbones.

  • Methyl Ester Group (-COOCH₃): Can be hydrolyzed to a carboxylic acid, providing another reactive site for polymerization, or can be used in other coupling reactions.

  • Difluoro Substitution (-F₂): The two fluorine atoms ortho and meta to the amino group significantly influence the electronic properties and intermolecular interactions of the resulting materials. Fluorination is a well-established strategy for enhancing thermal stability, chemical resistance, and solubility, while also tuning optical and dielectric properties in polymers.

PropertyValue
CAS Number 207346-42-7
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Appearance White to pale cream crystals or powder
Boiling Point 274.1 ± 40.0 °C at 760 mmHg

Potential Applications in Material Science

The unique combination of functional groups in this compound makes it a promising monomer for a variety of advanced polymers. The incorporation of fluorine atoms into polymer matrices is known to significantly improve thermal stability, reduce surface energy, and enhance durability.

High-Performance Fluorinated Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The use of this compound as a monomer, following hydrolysis of the methyl ester to a carboxylic acid, could lead to the synthesis of novel fluorinated polyamides.

Rationale:

  • The fluorine atoms are expected to enhance the thermal stability and chemical resistance of the polyamide backbone.

  • The presence of fluorine can disrupt chain packing, potentially improving the solubility of the resulting polymer in organic solvents, which is often a challenge with rigid aromatic polyamides.

  • The polar C-F bonds may also influence the dielectric properties of the material.

Fluorinated Polyimides for Microelectronics

Polyimides are renowned for their outstanding thermal stability, mechanical properties, and dielectric performance, making them indispensable in the microelectronics industry for applications such as flexible circuits and insulation layers.[3] While specific data for this compound is scarce, its diamine derivative (after appropriate chemical modification) could be a valuable monomer for fluorinated polyimides.

Rationale:

  • Fluorinated polyimides often exhibit lower dielectric constants and reduced moisture absorption compared to their non-fluorinated counterparts, which is crucial for high-frequency electronic applications.

  • The introduction of fluorine can also enhance the optical transparency of polyimide films.

Precursors for Polybenzoxazoles (PBOs)

Polybenzoxazoles are a class of high-performance polymers with exceptional thermal and oxidative stability. The synthesis of PBOs typically involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid. While not a direct precursor, the functional groups on this compound could be chemically modified to create monomers suitable for PBO synthesis.

Rationale:

  • The incorporation of fluorine into the PBO backbone could further enhance its already impressive thermal stability and may also impart desirable solubility characteristics.

Hypothetical Protocol: Synthesis of a Fluorinated Polyamide

The following is a representative, hypothetical protocol for the synthesis of a fluorinated polyamide via low-temperature solution polycondensation. This protocol is based on established methods for similar aromatic polyamides.

Step 1: Hydrolysis of this compound

The methyl ester must first be hydrolyzed to the corresponding carboxylic acid to create a difunctional monomer for polyamide synthesis.

G Monomer This compound Acid 2-amino-4,5-difluorobenzoic acid Monomer->Acid NaOH, H₂O/MeOH, Reflux

Caption: Hydrolysis of the ester to a carboxylic acid.

Protocol:

  • Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-amino-4,5-difluorobenzoic acid.

  • Filter, wash with cold water, and dry the product under vacuum.

Step 2: Polyamide Synthesis

This step involves the polycondensation of the difunctional 2-amino-4,5-difluorobenzoic acid with a suitable diacyl chloride, such as terephthaloyl chloride.

G cluster_0 Reaction Vessel Monomer1 2-amino-4,5-difluorobenzoic acid Polymer Fluorinated Polyamide Monomer1->Polymer NMP, LiCl, Pyridine, 0°C to RT Monomer2 Terephthaloyl chloride Monomer2->Polymer NMP, LiCl, Pyridine, 0°C to RT

Caption: Polycondensation to form a fluorinated polyamide.

Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-amino-4,5-difluorobenzoic acid and lithium chloride in N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • After 30 minutes at 0°C, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C.

Expected Material Characterization

The synthesized fluorinated polyamide should be characterized using a suite of analytical techniques to determine its structure, molecular weight, and physical properties.

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of the amide bond formation and the presence of characteristic functional groups.
NMR Spectroscopy Elucidation of the polymer structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation temperature of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
X-ray Diffraction (XRD) Assessment of the crystallinity of the polymer.
Dielectric Spectroscopy Measurement of the dielectric constant and dielectric loss as a function of frequency.

Conclusion

This compound holds considerable, though largely unexplored, potential as a monomer for the synthesis of advanced, high-performance polymers. The presence of both amino and ester functionalities, combined with the strategic placement of fluorine atoms, offers a versatile platform for creating materials with enhanced thermal stability, chemical resistance, and tailored optoelectronic properties. The hypothetical synthesis of a fluorinated polyamide presented here serves as a foundational protocol for researchers to begin exploring the tangible applications of this promising compound in material science. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this compound and to unlock their potential in areas ranging from microelectronics to aerospace.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound (CAS 207346-42-7) is most commonly achieved through the esterification of 2-amino-4,5-difluorobenzoic acid.[1] This guide will primarily focus on troubleshooting this pivotal step. Additionally, we will address potential issues in the synthesis of the carboxylic acid precursor, which is often prepared from 3,4-difluoroaniline.[2]

A prevalent method for the esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[3][4] The reaction is an equilibrium process, and strategies to drive it towards the product are crucial for achieving high yields.[3][5]

Troubleshooting Guide: Fischer Esterification of 2-amino-4,5-difluorobenzoic acid

This section addresses common problems encountered during the synthesis of this compound via Fischer esterification.

Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the likely causes and how can I improve the conversion?

Answer:

Low yield in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[3][5] Several factors can be optimized to drive the equilibrium towards the formation of the ester:

  • Excess Alcohol: One of the most effective strategies is to use a large excess of methanol. This shifts the equilibrium to the product side according to Le Chatelier's Principle.[3] Using methanol as the solvent is a practical way to ensure a large molar excess.

  • Insufficient Catalyst: The amino group on the benzoic acid is basic and will neutralize a portion of the acid catalyst.[3] It is crucial to use a sufficient amount of catalyst to both protonate the amino group and catalyze the esterification.

  • Water Removal: The formation of water as a byproduct can inhibit the forward reaction. While using a Dean-Stark apparatus is an option for water removal with higher boiling alcohols, for methanol, using a dehydrating agent or ensuring anhydrous conditions is beneficial.[4]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Experimental Protocol: Fischer Esterification of 2-amino-4,5-difluorobenzoic acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,5-difluorobenzoic acid.

  • Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Catalyst Addition: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or methanesulfonic acid, dropwise with stirring.[1]

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid. This is typically done by carefully adding a base like sodium bicarbonate solution until gas evolution ceases.[6]

  • Isolation: The product, being less soluble in aqueous solutions, will precipitate and can be collected by vacuum filtration. Wash the crude product with cold water.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Question 2: The reaction mixture darkens significantly upon heating. Is this normal, and does it affect my product?

Answer:

Significant darkening of the reaction mixture, especially at elevated temperatures in the presence of a strong acid, can indicate decomposition or side reactions.[3] While some color change may be expected, a dark, tarry appearance is a sign of potential yield loss.

Causality: The amino group in 2-amino-4,5-difluorobenzoic acid can be susceptible to oxidation or other side reactions under harsh acidic and high-temperature conditions.

Preventative Measures:

  • Temperature Control: Avoid excessively high temperatures. A gentle reflux is sufficient.

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor for completion and proceed with the work-up.

  • Alternative Methods: If decomposition is a persistent issue, consider a milder esterification method. One such alternative is using thionyl chloride (SOCl₂) in methanol. This method converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.[7]

Experimental Protocol: Esterification using Thionyl Chloride

  • Setup: In a round-bottom flask, suspend 2-amino-4,5-difluorobenzoic acid in anhydrous methanol and cool the mixture in an ice-water bath.

  • Reagent Addition: Add thionyl chloride dropwise with vigorous stirring. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for a few hours.

  • Work-up and Isolation: The work-up is similar to the Fischer esterification, involving neutralization and filtration of the precipitated product.[7]

Question 3: I am having difficulty purifying my final product. What are the common impurities and how can I remove them?

Answer:

Common impurities in the synthesis of this compound include:

  • Unreacted 2-amino-4,5-difluorobenzoic acid: This is the most common impurity if the reaction has not gone to completion.

  • Side-products from decomposition: As mentioned, high temperatures can lead to byproducts.

Purification Strategy:

  • Neutralization and Washing: During the work-up, neutralizing the reaction mixture with a base like sodium bicarbonate is crucial. The unreacted carboxylic acid will form a water-soluble carboxylate salt and be removed in the aqueous phase. Washing the filtered product with water will help remove any remaining salts.

  • Recrystallization: This is the most effective method for purifying the crude product. A suitable solvent system, such as ethanol/water or methanol/water, can be used. The desired ester is typically less soluble in the mixed solvent system upon cooling than the impurities.

  • Column Chromatography: If recrystallization does not yield a product of desired purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Troubleshooting Guide: Synthesis of 2-amino-4,5-difluorobenzoic acid

For those synthesizing the precursor, this section addresses issues in the multi-step synthesis from 3,4-difluoroaniline. A known route involves the formation of 5,6-difluoro-1H-indole-2,3-dione, followed by oxidative cleavage.[2]

Question 4: The yield of 2-amino-4,5-difluorobenzoic acid from the oxidative cleavage of 5,6-difluoro-1H-indole-2,3-dione is low. How can I optimize this step?

Answer:

The oxidative cleavage of the isatin intermediate is a critical step that can be prone to low yields if not properly controlled.

Key Parameters to Control:

  • Temperature: The addition of the oxidizing agent, typically hydrogen peroxide, to the basic solution of the dione is exothermic. The temperature should be carefully controlled (e.g., 35-45°C) to prevent decomposition of the peroxide and unwanted side reactions.[2]

  • pH Control during Work-up: After the oxidation, the product is precipitated by acidifying the reaction mixture. The pH should be carefully adjusted. Adding the acid too quickly can lead to co-precipitation of impurities. It is often beneficial to adjust the pH in stages.

  • Purity of the Intermediate: The purity of the 5,6-difluoro-1H-indole-2,3-dione intermediate is important. Impurities can interfere with the oxidation reaction.

Data Summary and Visualization

Table 1: Key Reaction Parameters for Esterification
ParameterRecommendationRationale
Methanol to Acid Ratio >10 equivalents (or as solvent)Drives equilibrium towards product formation.[3]
Catalyst H₂SO₄, Methanesulfonic Acid, or SOCl₂Strong acids are effective catalysts.[1][7]
Temperature RefluxProvides sufficient energy for the reaction without causing significant decomposition.
Reaction Monitoring TLCAllows for determination of reaction completion and prevents unnecessary heating.

Diagrams

fischer_esterification_workflow start Start: 2-amino-4,5-difluorobenzoic acid reagents Add excess Methanol & Acid Catalyst (H₂SO₄) start->reagents reflux Reflux Reaction Mixture reagents->reflux workup Cool & Neutralize (e.g., NaHCO₃ solution) reflux->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product Product: this compound purification->product

Caption: Fischer Esterification Workflow.

troubleshooting_logic low_yield Low Yield? incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn decomposition Decomposition low_yield->decomposition Dark Color equilibrium Equilibrium Issue incomplete_rxn->equilibrium solution1 Increase excess of Methanol equilibrium->solution1 solution2 Ensure sufficient Catalyst equilibrium->solution2 solution3 Control Temperature Monitor with TLC decomposition->solution3 solution4 Consider milder method (e.g., SOCl₂) decomposition->solution4

Caption: Troubleshooting Logic for Low Yield.

Frequently Asked Questions (FAQs)

Q1: Can I use other alcohols besides methanol for this esterification? A1: Yes, other primary or secondary alcohols can be used, but the reaction conditions may need to be re-optimized. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination.[4]

Q2: What is the role of the acid catalyst in the Fischer esterification? A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][8]

Q3: Are there any specific safety precautions I should take? A3: Yes. Concentrated acids like sulfuric acid are highly corrosive. Thionyl chloride is toxic and reacts with moisture to release HCl gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: My final product is a pale cream color, not pure white. Is this acceptable? A4: A pale cream or off-white color is often acceptable, and the product may still be of high purity.[9] However, if a higher purity is required for your application, further recrystallization or column chromatography may be necessary to remove residual colored impurities.

References

Technical Support Center: Synthesis of Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Fluorinated Aminobenzoate

Question: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine into my aminobenzoate precursor, but I'm observing very low to no product formation. What are the likely causes and how can I fix this?

Answer:

Low or no yield in an SNAr fluorination is a common issue that can often be traced back to several key factors related to the reaction mechanism and conditions. The SNAr reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][2][3] The stability of this intermediate is crucial for the reaction to proceed.

Potential Causes & Solutions:

  • Inadequate Activation of the Aromatic Ring: The SNAr mechanism is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] These groups stabilize the negative charge of the Meisenheimer complex through resonance.

    • Troubleshooting Steps:

      • Assess Your Substrate: Ensure your aminobenzoate precursor has a suitable EWG (e.g., -NO2, -CN, -CF3) in the correct position. If not, you may need to reconsider your synthetic route.

      • Enhance Electron Withdrawal: If your EWG is moderately activating, you might consider strategies to increase its electron-withdrawing ability, for example, by ensuring the reaction medium is not overly basic, which could deprotonate an acidic proton on the EWG.

  • Poor Leaving Group: While fluorine can act as a leaving group in some SNAr reactions, more common leaving groups for fluorination reactions are halides like chlorine or bromine, or a nitro group.[2]

    • Troubleshooting Steps:

      • Select an Appropriate Leaving Group: If you are starting with a precursor that has a poor leaving group, consider synthesizing a precursor with a better leaving group, such as a chloro or nitro derivative.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of fluoride source are critical.

    • Troubleshooting Steps:

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4] These solvents are poor at solvating the fluoride anion, making it more nucleophilic.

      • Fluoride Source: Anhydrous conditions are often crucial. Consider using spray-dried potassium fluoride or a phase-transfer catalyst (e.g., a crown ether) to enhance the solubility and nucleophilicity of the fluoride source.

      • Temperature Optimization: Gradually increase the reaction temperature. Some fluorinations require elevated temperatures to overcome the activation energy barrier.[4][5] However, be mindful that excessively high temperatures can lead to decomposition.

  • Moisture Contamination: Water can compete with the fluoride ion as a nucleophile and can also deactivate the fluoride source.

    • Troubleshooting Steps:

      • Dry Glassware and Reagents: Ensure all glassware is oven-dried and reagents are anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

Workflow for Troubleshooting Low Yield:

G start Low/No Yield check_activation Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_activation check_lg Is the leaving group appropriate (e.g., -Cl, -NO2)? check_activation->check_lg Yes solution_activation Re-evaluate synthetic route or enhance EWG. check_activation->solution_activation No check_conditions Are reaction conditions (solvent, temp, fluoride source) optimal? check_lg->check_conditions Yes solution_lg Synthesize precursor with a better leaving group. check_lg->solution_lg No check_moisture Is the reaction anhydrous? check_conditions->check_moisture Yes solution_conditions Optimize solvent, temperature, and fluoride source. check_conditions->solution_conditions No solution_moisture Ensure anhydrous conditions and inert atmosphere. check_moisture->solution_moisture No end_node Improved Yield check_moisture->end_node Yes

Caption: Troubleshooting workflow for low yield in SNAr fluorination.

Problem 2: Presence of Unwanted Byproducts

Question: My reaction is producing the desired fluorinated aminobenzoate, but I'm also seeing significant amounts of byproducts. How can I identify and minimize them?

Answer:

The formation of byproducts is a common challenge. The most likely culprits are hydrolysis of the ester group, decarboxylation of the aminobenzoic acid, and over-fluorination.

Potential Side Reactions and Their Mitigation:

Side Reaction Description Mitigation Strategies
Ester Hydrolysis The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[6][7][8]- Maintain neutral or near-neutral pH if possible. - If basic conditions are required for the fluorination, use a non-aqueous base. - Minimize reaction time and temperature. - Use a protecting group for the carboxylic acid if hydrolysis is severe.
Decarboxylation The aminobenzoic acid moiety can undergo decarboxylation (loss of CO2) under acidic conditions and high temperatures, leading to a fluorinated aniline derivative.[9][10][11]- Avoid strongly acidic conditions. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Over-fluorination If there are multiple leaving groups or activated positions on the aromatic ring, you may observe the addition of more than one fluorine atom.[12][13]- Use a stoichiometric amount of the fluorinating agent. - Control the reaction time and temperature carefully. - Consider a substrate with only one activated position for fluorination.
Hydrolysis of Precursor If the starting material is, for instance, a nitro-substituted aminobenzoate, the nitro group can sometimes be displaced by hydroxide if water is present under basic conditions.- Ensure strictly anhydrous conditions.

Analytical Approach to Identify Byproducts:

To effectively troubleshoot, you first need to identify the byproducts.

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating and identifying volatile byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary.[14]

  • HPLC/UHPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for analyzing less volatile compounds and can provide accurate mass data for byproduct identification.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to definitively identify byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is fluorine sometimes a good leaving group in nucleophilic aromatic substitution?

While fluorine is typically considered a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex.[1][15] Fluorine's high electronegativity strongly stabilizes this negatively charged intermediate through its inductive effect, which lowers the activation energy of this slow step and speeds up the overall reaction.[1][15]

Q2: Can I use electrophilic fluorination to synthesize fluorinated aminobenzoates?

Electrophilic fluorination is generally challenging for electron-rich aromatic rings like those containing an amino group. The amino group is a strong activating group for electrophilic aromatic substitution, and direct fluorination can be aggressive and difficult to control, often leading to multiple products and low yields.[12][16] Reagents like Selectfluor can be used, but the conditions need to be carefully optimized.[12] For many aminobenzoate systems, nucleophilic aromatic substitution on a precursor with a suitable leaving group is a more controlled approach.

Q3: How does the position of the fluorine atom affect the properties of the aminobenzoate?

The position of the fluorine atom can significantly impact the electronic properties and biological activity of the molecule. Fluorine is highly electronegative and can alter the pKa of the amino and carboxyl groups. This can affect the molecule's solubility, lipophilicity, and how it interacts with biological targets.[17][18][19]

Q4: What are some common fluorinating agents for SNAr reactions?

Common nucleophilic fluorinating agents include:

  • Alkali metal fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. They are often used in polar aprotic solvents and may require a phase-transfer catalyst to improve solubility and reactivity.[5]

  • Tetrabutylammonium fluoride (TBAF): This is a more soluble source of fluoride ions but is also more basic and hygroscopic.

The choice of fluorinating agent will depend on the specific substrate and reaction conditions.[20]

Q5: How can I purify my fluorinated aminobenzoate from the reaction mixture?

Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble impurities. Adjusting the pH can help separate acidic or basic compounds.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.[5]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient of solvents with increasing polarity (e.g., hexanes and ethyl acetate) is often used to separate the desired product from byproducts and unreacted starting materials.

Logical Relationship of Side Reactions:

G main_reaction Desired Synthesis: Fluorinated Aminobenzoate hydrolysis Side Reaction: Ester Hydrolysis main_reaction->hydrolysis High Temp, Aqueous Acid/Base decarboxylation Side Reaction: Decarboxylation main_reaction->decarboxylation High Temp, Acidic Conditions over_fluorination Side Reaction: Over-fluorination main_reaction->over_fluorination Excess Fluorinating Agent, Multiple Activated Sites hydrolysis_precursor Side Reaction: Precursor Hydrolysis main_reaction->hydrolysis_precursor Aqueous Conditions, Basic pH

References

Technical Support Center: A-Z Guide to Difluoroaniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Difluoroanilines

Welcome to the technical support center for researchers, scientists, and drug development professionals. Difluoroaniline precursors are indispensable building blocks in modern medicinal chemistry and materials science.[1][2][3] The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these precursors highly sought after in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]

However, the very electronic properties that make them so valuable—the powerful inductive effect of the two fluorine atoms—also present a unique set of challenges. These precursors can exhibit reduced reactivity, unexpected side reactions, and purification difficulties. This guide is designed to serve as a comprehensive resource, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these common challenges and ensure the success of your experiments.

Section 1: Pre-Reaction Troubleshooting: Storage, Handling & Quality

Proper handling and quality assessment before starting a reaction are critical to avoiding downstream failures. Difluoroanilines can be sensitive and their purity can significantly impact reaction outcomes.

Q1: My difluoroaniline has developed a dark color in storage. Is it still usable?

A: Discoloration from a white or colorless solid/liquid to a yellow or brown hue often indicates oxidation or the presence of impurities. While it may still be usable for some robust reactions, using a discolored reagent without purification is not recommended, as it can lead to inconsistent results and low yields.

  • Causality: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities. This process can be accelerated by light and heat.

  • Recommended Action: Before use, assess the purity via TLC, GC-MS, or ¹H/¹⁹F NMR.[5] If significant impurities are detected, purification by recrystallization (for solids) or vacuum distillation (for liquids) is advised.[5][6] For highly colored solutions, treatment with a small amount of activated charcoal followed by hot filtration can be effective.[5]

Q2: What are the ideal storage conditions for difluoroaniline precursors?

A: To maintain purity and reactivity, difluoroanilines should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect from air and moisture.[7][8][9] Many suppliers recommend refrigeration to slow down potential degradation.[10] Always store them away from incompatible materials like strong oxidizing agents, acids, acid chlorides, and chloroformates.[7][10]

Q3: How can I quickly assess the purity of my difluoroaniline before starting a reaction?

A: A combination of techniques is best for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components. A single spot suggests high purity.

  • Melting Point: For solid precursors, a sharp melting point that matches the literature value is a good indicator of purity. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for identifying isomers or defluorinated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative purity data and helps identify the mass of any potential impurities.[5]

Property Comparison of Common Difluoroaniline Isomers
Compound CAS Number Molecular Weight Boiling Point (°C) Appearance
2,4-Difluoroaniline367-25-9129.11170Colorless Liquid
2,5-Difluoroaniline367-30-6129.11163-165Colorless Liquid
2,6-Difluoroaniline5509-65-9129.11154Colorless to Brown Liquid[11]
3,4-Difluoroaniline3863-11-4129.11193Colorless to Light Yellow Liquid
3,5-Difluoroaniline372-39-4129.11171Colorless to Light Yellow Liquid

Data compiled from various supplier safety data sheets.

Section 2: Reaction-Specific Challenges & Troubleshooting

The electron-withdrawing nature of the fluorine atoms deactivates the aniline, making it a weaker nucleophile and a challenging coupling partner in many standard reactions.[12]

Q4: My Buchwald-Hartwig amination with a difluoroaniline is giving very low yield. What can I do?

A: This is a classic challenge. The reduced nucleophilicity of the difluoroaniline makes both the initial coordination to the palladium center and the final reductive elimination step more difficult.[12]

  • Causality: Electron-withdrawing fluorine atoms pull electron density away from the nitrogen's lone pair, making the aniline a poor nucleophile.[12] This slows down the key steps in the catalytic cycle.[13]

  • Troubleshooting Steps:

    • Ligand Choice is Crucial: Switch to modern, electron-rich, and bulky biaryl phosphine ligands. Ligands like XPhos, BrettPhos, or RuPhos are specifically designed to accelerate oxidative addition and reductive elimination for electron-deficient anilines.[12][14]

    • Use a Stronger Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is generally more effective than weaker bases like cesium carbonate (Cs₂CO₃) in these cases.[12][14]

    • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[12][15]

    • Increase Temperature: Forcing conditions (e.g., 100-110 °C in toluene or dioxane) are often necessary.[12]

Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed cond1 Using standard ligand (e.g., PPh3, dppf)? start->cond1 action1 Switch to bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, BrettPhos). cond1->action1 Yes cond2 Using weak base (e.g., K2CO3, Cs2CO3)? cond1->cond2 No action1->cond2 action2 Use stronger base (e.g., NaOtBu, LHMDS). cond2->action2 Yes cond3 Generating catalyst in situ (e.g., from Pd(OAc)2)? cond2->cond3 No action2->cond3 action3 Use well-defined Pd G3/G4 precatalyst. cond3->action3 Yes cond4 Reaction temp < 100°C? cond3->cond4 No action3->cond4 action4 Increase temperature to 100-120°C in high-boiling solvent (e.g., Toluene). cond4->action4 Yes end Re-run reaction & monitor cond4->end No action4->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q5: I am observing defluorination as a major side product. Why is this happening and how can I prevent it?

A: Defluorination, or the cleavage of a C-F bond, can occur under certain nucleophilic or reductive conditions, especially when the C-F bond is activated by other substituents or reaction intermediates.[16][17]

  • Causality: While the C-F bond is the strongest single bond to carbon, it can be cleaved. This can happen via:

    • Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles (including some thiolates or alkoxides) can displace a fluoride ion, particularly if it is ortho or para to a strong electron-withdrawing group.[18]

    • Reductive Defluorination: Some transition-metal catalytic systems or strong reducing agents can facilitate reductive cleavage of the C-F bond.[19] This can sometimes be an issue in hydrogenation reactions if the catalyst is too active or conditions are too harsh.[6][20]

  • Prevention Strategies:

    • Milder Conditions: Use the mildest possible base and temperature that still promote the desired reaction.

    • Ligand/Catalyst Tuning: In metal-catalyzed reactions, the choice of metal and ligand can influence selectivity. Sometimes switching from a very electron-rich system to a slightly less donating one can disfavor C-F activation.

    • Protecting Groups: If the amino group is not the reactive site, protecting it can modulate the electronic profile of the ring and potentially reduce the likelihood of defluorination.

Section 3: Post-Reaction Challenges: Workup & Purification

Even after a successful reaction, isolating the desired product can be challenging due to the unique properties of fluorinated compounds.

Q6: My difluoroaniline-containing product is difficult to purify by column chromatography. It co-elutes with byproducts.

A: This is a common issue. Fluorinated compounds often have different polarity profiles compared to their non-fluorinated analogs.

  • Causality: The high electronegativity of fluorine can reduce the compound's ability to hydrogen bond with the silica gel stationary phase, causing it to elute faster than expected (i.e., be less polar).

  • Troubleshooting Purification:

    • Solvent System Screening: Don't rely on standard solvent systems. Perform a thorough TLC screen with a wide range of solvent polarities. Consider systems like ethyl acetate/hexanes, dichloromethane/hexanes, or even adding a small amount of a more polar solvent like methanol.[5]

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), where elution is based on hydrophobicity rather than polarity.

    • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[5] A careful screen of solvents is required to find a system where the compound is soluble when hot but poorly soluble when cold.[5]

Protocol: General Method for Recrystallization
  • Solvent Selection: Use TLC to find a suitable single or co-solvent system.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.[5]

  • Decolorization (Optional): If the solution is highly colored, add a pinch of activated charcoal, keep the solution hot for a few minutes, and perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.[5]

Section 4: Safety First: Handling & Disposal

Difluoroanilines, like many aromatic amines, are hazardous and must be handled with appropriate care.

Q7: What are the primary safety risks associated with difluoroanilines?

A: The primary risks include toxicity upon inhalation, skin contact, and ingestion.[21][22] They are classified as harmful or toxic and can cause skin and serious eye irritation.[21][22]

  • Key Hazards:

    • Toxicity: Can be toxic if inhaled or absorbed through the skin.[21]

    • Irritation: Causes skin and serious eye irritation.[21][22]

    • Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[7]

    • Flammability: Some liquid isomers are combustible. Keep away from heat, sparks, and open flames.[10][22]

  • Mandatory Precautions:

    • Ventilation: Always handle difluoroanilines in a well-ventilated chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (inspect gloves before use).[7][8][21]

    • Avoid Inhalation/Contact: Avoid breathing dust, vapors, or mists.[8][21] Avoid all personal contact.[21]

    • Spill Cleanup: In case of a spill, contain the spill with an inert absorbent material like sand or vermiculite.[21] Collect the material into a suitable, labeled container for disposal.[21] Do not let the chemical enter drains.[8][21]

    • Disposal: Dispose of waste as hazardous chemical waste in accordance with local regulations.[7]

Diagram: Logic of Hazard Control

G cluster_0 Engineering Controls cluster_1 Administrative Controls cluster_2 Personal Protective Equipment (PPE) Hood Chemical Fume Hood SOP Standard Operating Procedures (SOPs) Shower Safety Shower & Eyewash Station Gloves Chemical-Resistant Gloves Training Hazard-Specific Training Goggles Safety Goggles Coat Lab Coat Hazard Difluoroaniline Hazard Hazard->Hood Primary Barrier Hazard->SOP Procedural Barrier Hazard->Gloves Final Barrier

Caption: Hierarchy of controls for safely handling difluoroanilines.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ end_thought_>

Welcome to the technical support center for amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in two of the most prevalent amination methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination. Our goal is to provide in-depth, actionable insights rooted in mechanistic understanding to help you optimize your reaction outcomes.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[1] However, its sensitivity to various reaction parameters can often lead to frustratingly low yields.[2] This section will address the most common failure points in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to reaction conditions.[2] Here are the primary areas to investigate:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[2]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical.[2] Trace water or other impurities can deactivate the catalyst.[3] It is recommended to use anhydrous, degassed solvents.[3]

  • Catalyst Activity: The palladium source and ligand are central to the reaction's success. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species might be inefficient. Using commercially available, air-stable Pd(II) precatalysts (e.g., G3 or G4 Buchwald precatalysts) is often more reliable.[4]

Q2: I'm using an aryl chloride and observing very low yield. What should I change first?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[2][4] For these challenging substrates, the choice of ligand is paramount.[4]

  • Ligand Selection: Switch to a state-of-the-art, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand.[4] Ligands like BrettPhos and RuPhos have demonstrated success with electron-deficient and sterically hindered amines and aryl chlorides.[5][6]

Q3: How do I choose the right base for my Buchwald-Hartwig reaction?

The base plays a crucial role in deprotonating the amine, a key step in the catalytic cycle.[4][7] The choice of base is highly dependent on the solvent and the functional group tolerance of your substrates.[7][8][9]

Base TypeExamplesAdvantagesDisadvantages
Strong Bases NaOtBu, LHMDSOften lead to higher reaction rates.[2]Incompatible with base-sensitive functional groups.[2]
Weaker Bases Cs₂CO₃, K₃PO₄Broader functional group tolerance.[2]May result in slower reaction rates.[2]

In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[7][9] In polar solvents, care must be taken as the base can sometimes form an overly stable complex with the palladium, hindering catalysis.[8][9]

Q4: My starting materials are not fully dissolving. Could this be the issue?

Absolutely. Poor solubility of reagents, especially the inorganic base, is a frequent and often underestimated cause of reaction failure.[2][10] The primary role of the solvent is to solubilize all reaction components.[2]

  • Common Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[2]

  • Troubleshooting Solubility: If you suspect solubility issues, consider switching to a solvent system that better solubilizes all components. For instance, in some cases, changing from toluene to dioxane has been shown to significantly improve yields, likely due to better solubility of the reaction intermediates.[2]

Visualizing the Troubleshooting Workflow

A systematic approach is key to diagnosing issues with your amination reaction. The following workflow can guide your troubleshooting efforts.

Buchwald_Hartwig_Troubleshooting Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degas, Ar/N2) Start->Check_Inert Check_Reagents Assess Reagent/Solvent Quality (Purity, Anhydrous) Check_Inert->Check_Reagents Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand Choice) Check_Reagents->Check_Catalyst Aryl_Halide Substrate Reactivity? (Cl < Br < I) Check_Catalyst->Aryl_Halide Optimize_Ligand Switch to Bulky, Electron-Rich Ligand Aryl_Halide->Optimize_Ligand Yes (Aryl-Cl) Check_Base Is the Base Appropriate? Aryl_Halide->Check_Base No Optimize_Ligand->Check_Base Screen_Bases Screen Stronger/Weaker Bases Check_Base->Screen_Bases No Check_Solubility Are All Components Soluble? Check_Base->Check_Solubility Yes Screen_Bases->Check_Solubility Change_Solvent Change Solvent System Check_Solubility->Change_Solvent No Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Check_Solubility->Monitor_Reaction Yes Change_Solvent->Monitor_Reaction Success Improved Conversion Monitor_Reaction->Success

Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Experimental Protocol: Screening for Optimal Conditions

When facing a challenging substrate, a systematic screening of reaction parameters is often the most efficient path to success.[11]

Step-by-Step Guide for Ligand and Base Screening:

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the specific phosphine ligand to be tested (2-4 mol%).

  • Addition of Amine and Base: Add the amine (1.2 equiv) and the base (1.5-2.0 equiv) to each vial.

  • Solvent Addition: Dispense the anhydrous, degassed solvent into each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: After a set time, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.[12][13][14]

Section 2: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines.[15][16] It typically proceeds via an intermediate imine or iminium ion, which is then reduced.[17] While generally robust, low conversion rates can occur due to several factors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My one-pot reductive amination is giving low yields. What's the likely problem?

In a one-pot reductive amination, the formation of the imine and its reduction occur concurrently.[15] A common issue is the premature reduction of the starting aldehyde or ketone by the reducing agent before the imine has had a chance to form.[17]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for one-pot reactions.[17][18] This is because they are less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the selective reduction of the imine/iminium ion intermediate.[15][17]

Q2: I'm performing a stepwise reductive amination, but the overall yield is still low. What should I investigate?

In a stepwise, or indirect, reductive amination, the imine is formed first and then reduced in a separate step.[15] If you are experiencing low yields with this method, consider the following:

  • Imine Formation Equilibrium: The formation of the imine from the carbonyl and amine is an equilibrium process that produces water.[15] If water is not removed, the equilibrium may not favor the imine, leading to low conversion. Consider using a Dean-Stark apparatus or adding a dehydrating agent.

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[16][17] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.[17]

Q3: Can side reactions be a cause of low conversion in my reductive amination?

Yes, several side reactions can compete with the desired amination pathway.

  • Over-alkylation: Primary amines can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine.[17] This is a common issue when trying to synthesize secondary amines.

  • Aldol or Other Carbonyl Condensations: Under certain conditions, especially with enolizable aldehydes or ketones, self-condensation reactions can occur.

Visualizing the Reductive Amination Logic

The choice between a one-pot or stepwise procedure depends on the reactivity of your substrates and the desired selectivity.

Reductive_Amination_Logic Start Reductive Amination Goal One_Pot One-Pot Procedure Start->One_Pot Stepwise Stepwise Procedure Start->Stepwise Select_Reducer Use Selective Reducing Agent (NaBH3CN, NaBH(OAc)3) One_Pot->Select_Reducer Imine_Formation Optimize Imine Formation (pH control, water removal) Stepwise->Imine_Formation Final_Product Desired Amine Product Select_Reducer->Final_Product Reduction Reduce Isolated Imine Imine_Formation->Reduction Reduction->Final_Product

Caption: Decision logic for one-pot vs. stepwise reductive amination.

Experimental Protocol: Monitoring Reaction Progress

Careful monitoring of your reaction is crucial for troubleshooting and optimization. Thin-layer chromatography (TLC) is a simple and effective method for this purpose.[19][20]

Step-by-Step Guide for TLC Monitoring:

  • Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material(s) and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).[20] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[19]

References

Preventing byproduct formation in difluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Difluorobenzoates

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

The synthesis of difluorobenzoates is a critical step in the development of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the introduction of multiple fluorine atoms onto an aromatic ring presents unique challenges, often leading to the formation of undesired byproducts that can complicate purification, reduce yields, and compromise the quality of the final compound.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common pitfalls associated with difluorobenzoate synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reactions and achieve higher purity products.

Section 1: Common Synthetic Routes & Potential Byproducts

The choice of synthetic strategy is paramount and often dictates the byproduct profile. Below is a summary of common routes and their associated impurities.

Synthetic RouteDescriptionCommon Byproducts
Direct Fluorination Electrophilic or nucleophilic fluorination of a benzoic acid precursor.Mono-fluorinated intermediates, over-fluorinated species (tri/tetra-fluoro), regioisomers, phenolic compounds.
Hydrolysis of Difluorobenzonitriles Conversion of a difluorobenzonitrile to the corresponding carboxylic acid, typically under strong acidic or basic conditions.Unreacted nitrile, corresponding amide intermediate, decarboxylated difluorobenzene.
Oxidation of Difluorobenzyl Alcohols/Aldehydes Oxidation of the corresponding benzyl alcohol or benzaldehyde to the carboxylic acid.Unreacted starting material, over-oxidation products (rare), impurities from the starting material synthesis.
Grignard/Organolithium Carboxylation Reaction of a difluorophenyl Grignard or organolithium reagent with carbon dioxide.Dimerized biphenyl compounds, protonated difluorobenzene (from quenching).

Section 2: Troubleshooting Guide - Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of difluorobenzoates in a question-and-answer format.

Q1: My reaction of a benzoic acid precursor is yielding a mixture of mono-fluorinated and di-fluorinated products. How can I improve selectivity for the desired difluorobenzoate?

Plausible Causes: Incomplete reaction or insufficient reactivity of the fluorinating agent are the primary causes. The initial fluorine substituent deactivates the aromatic ring, making the second fluorination step more difficult than the first. This can lead to an accumulation of the mono-fluorinated intermediate.

Corrective Actions & Protocols:

  • Increase Stoichiometry of Fluorinating Agent: Cautiously increase the molar equivalents of your fluorinating agent (e.g., Selectfluor®). Start with a modest increase (e.g., from 2.2 eq to 2.5 eq) and monitor the reaction progress closely to avoid over-fluorination.

  • Elevate Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for the second fluorination.[1] However, this must be balanced against the risk of increased side reactions. We recommend incremental increases of 10°C.

  • Extend Reaction Time: If the reaction is proceeding cleanly but is simply slow, extending the reaction time may be sufficient to drive it to completion. Monitor by a suitable analytical technique like HPLC or GC to determine the optimal reaction endpoint.[1]

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent. For electrophilic fluorinations, highly polar, non-coordinating solvents are often preferred.

Preventative Measures: Before starting your experiment, perform small-scale trials to establish the optimal stoichiometry, temperature, and time for your specific substrate. The electronic nature of other substituents on the ring will significantly impact its reactivity.

Q2: I am observing significant amounts of an amide intermediate during the hydrolysis of my difluorobenzonitrile. How can I ensure complete conversion to the carboxylic acid?

Plausible Causes: Incomplete hydrolysis is a common issue. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid. Insufficiently harsh conditions (temperature, time, or concentration of acid/base) will cause the reaction to stall at the amide stage.

Corrective Actions & Protocols:

  • Protocol for Complete Basic Hydrolysis:

    • In a suitable pressure vessel, combine the 2,6-difluorobenzonitrile with a 3-5 molar excess of aqueous sodium hydroxide (e.g., 10-20% w/w).[2]

    • Heat the mixture to 150°C and maintain for 10 hours. The pressure will increase during the reaction.[2]

    • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., 10% H₂SO₄ or concentrated HCl) to a pH of 1.[2]

    • The difluorobenzoic acid will precipitate and can be collected by filtration.

  • For stubborn amides: Consider using a co-solvent like ethylene glycol to achieve higher reaction temperatures under reflux conditions.

Preventative Measures: Ensure that your reaction is sufficiently heated for an adequate duration. For gram-scale or larger reactions, mechanical stirring is recommended to ensure efficient mixing of the phases.

Q3: My final product is contaminated with a dark-colored tar-like substance. What is this, and how can I prevent its formation?

Plausible Causes: The formation of dark-colored byproducts or "tars" is often due to polymerization or decomposition of reactive intermediates, especially in reactions that generate radical or highly unstable cationic species, such as the Gomberg-Bachmann reaction.[3] For nitration-based syntheses, oxidation of the starting material can also lead to tar formation.[1]

Corrective Actions & Protocols:

  • Maintain Low Temperatures: For reactions involving unstable intermediates like diazonium salts, maintaining a low temperature (typically 0-5°C) is critical to prevent decomposition and subsequent polymerization.[3][4]

  • Controlled Reagent Addition: Add reagents, especially strong oxidizers or nitrating agents, slowly and in a dropwise manner. This maintains a low instantaneous concentration of the reactive species and helps to control the reaction exotherm.[1]

  • Inert Atmosphere: If your reaction is sensitive to oxidation, conduct it under an inert atmosphere of nitrogen or argon to prevent air-induced degradation.

Purification: If tars have already formed, they can often be removed by:

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb colored impurities.

  • Column Chromatography: This is a more rigorous method for separating the desired product from polymeric material.

  • Recrystallization: A carefully chosen solvent system can often leave the tarry impurities behind in the mother liquor.

Section 3: Analytical & Purification Strategies

FAQ: What are the best analytical methods for identifying and quantifying byproducts in my difluorobenzoate synthesis?

A multi-pronged analytical approach is recommended for robust impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent first-line technique for separating and quantifying the desired product from unreacted starting materials and many byproducts.[6][7] It is particularly useful for monitoring reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities. The mass spectrum provides valuable structural information and can help in the identification of unknown peaks.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for structural elucidation of both the final product and any isolated impurities. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can easily distinguish between different regioisomers.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, greatly aiding in its identification.[6]

FAQ: What are the recommended purification techniques for removing stubborn byproducts?

  • Recrystallization: This is the most common and cost-effective method for purifying solid products. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble.

  • Column Chromatography: For difficult separations or for purifying oils, silica gel column chromatography is the method of choice. A range of solvent systems (e.g., hexane/ethyl acetate) can be screened by Thin Layer Chromatography (TLC) to find the optimal conditions for separation.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., NaHCO₃ or NaOH), leaving non-acidic impurities in the organic phase. The aqueous layer can then be re-acidified to precipitate the pure product. This is an effective way to remove unreacted nitrile or amide intermediates.

Section 4: Visualizations & Protocols

Troubleshooting Workflow for Byproduct Formation

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_side Troubleshoot Side Reaction start Byproduct Detected in Reaction identify Identify Byproduct Structure (GC-MS, LC-MS, NMR) start->identify quantify Quantify Byproduct (HPLC, GC, qNMR) identify->quantify incomplete_rxn Incomplete Reaction? quantify->incomplete_rxn side_rxn Side Reaction? incomplete_rxn->side_rxn No adjust_time Increase Reaction Time incomplete_rxn->adjust_time Yes lower_temp Lower Temperature side_rxn->lower_temp Yes control_add Control Reagent Addition side_rxn->control_add optimize Re-run Small Scale Experiment adjust_time->optimize adjust_temp Increase Temperature adjust_temp->optimize adjust_stoi Increase Reagent Stoichiometry adjust_stoi->optimize lower_temp->optimize change_solvent Change Solvent/Catalyst control_add->change_solvent change_solvent->optimize

Caption: A logical workflow for troubleshooting byproduct formation.

Mechanism: Incomplete Hydrolysis of a Difluorobenzonitrile

G nitrile 2,6-Difluorobenzonitrile (Starting Material) conditions1 + OH⁻ / H₂O (Insufficient Heat/Time) nitrile->conditions1 amide 2,6-Difluoro-benzamide (Intermediate) conditions2 + OH⁻ / H₂O (Sufficient Heat/Time) amide->conditions2 stall Reaction Stalls Here amide->stall carboxylate 2,6-Difluorobenzoate (Product Salt) conditions3 + H₃O⁺ (Acidification) carboxylate->conditions3 acid 2,6-Difluorobenzoic Acid (Final Product) conditions1->amide conditions2->carboxylate conditions3->acid

Caption: The pathway of nitrile hydrolysis and where it can stall.

References

Technical Support Center: Troubleshooting Stability Issues of Methyl 2-amino-4,5-difluorobenzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7). This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work. We understand that unexpected instability in solution can lead to inconsistent results, low reaction yields, and analytical challenges. This guide provides in-depth, field-proven insights into the stability profile of this compound and offers practical, step-by-step troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The Fundamental Stability Profile

This section addresses the core chemical principles governing the stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern is its susceptibility to hydrolysis, particularly in aqueous or protic solutions. The molecule contains a methyl ester functional group ortho to an amino group on a difluorinated benzene ring. This specific arrangement makes the ester bond liable to cleavage. Other factors to consider, though generally of lesser concern under controlled lab conditions, include photosensitivity and incompatibility with strong oxidizing agents, acids, and bases.[1]

Q2: What is the most common degradation pathway for this molecule in solution?

The predominant degradation pathway is the hydrolysis of the methyl ester to form 2-amino-4,5-difluorobenzoic acid and methanol. This is not a simple hydrolysis; it is significantly accelerated by the neighboring amino group. This process, known as intramolecular general base catalysis, occurs because the ortho-amino group is perfectly positioned to facilitate the nucleophilic attack of water on the ester's carbonyl carbon.[2][3] This reaction can proceed even under neutral pH conditions, distinguishing it from standard acid- or base-catalyzed ester hydrolysis.[2]

G cluster_main Dominant Degradation Pathway: Intramolecular Catalysis start This compound (In Aqueous/Protic Solvent) intermediate H₂O attack on ester carbonyl, facilitated by ortho-amino group start->intermediate Intramolecular General Base Catalysis product1 2-amino-4,5-difluorobenzoic acid (Primary Degradant) intermediate->product1 product2 Methanol (Byproduct) intermediate->product2 G cluster_workflow Stability Assessment Workflow prep 1. Prepare Solution Dissolve compound in the test solvent/buffer to final concentration. t0 2. Time-Zero (T=0) Sample Immediately take an aliquot, dilute if necessary, and analyze by HPLC to get the initial purity. prep->t0 store 3. Store Under Test Conditions (e.g., Room Temp, 37°C, protected from light). t0->store tx 4. Time-Point (T=X) Samples Take aliquots at set intervals (e.g., 1h, 4h, 8h, 24h). store->tx analyze 5. Analyze All Samples Run all samples (T=0 and T=X) in the same HPLC sequence. tx->analyze compare 6. Compare & Quantify Calculate the % of parent compound remaining relative to the T=0 sample. analyze->compare G start Observed Instability (e.g., low yield, new HPLC peaks) q_solvent Is the solvent aqueous or protic (contains -OH)? start->q_solvent q_ph What is the pH? q_solvent->q_ph YES q_organic_contam Is the aprotic solvent old or possibly wet? q_solvent->q_organic_contam NO (Aprotic) a_aqueous YES a_organic NO (Aprotic) cause_hydrolysis Probable Cause: Intramolecularly Catalyzed Hydrolysis cause_ph_accel Cause: Accelerated Hydrolysis. Solution: Adjust pH to neutral, minimize time in solution. q_ph->cause_ph_accel Acidic/Alkaline cause_neutral_hyd Cause: Intrinsic Intramolecular Catalysis. Solution: Lower temp, use immediately after preparation. q_ph->cause_neutral_hyd Neutral ph_acid_base Acidic (<6) or Alkaline (>8) ph_neutral Neutral (~6-8) cause_wet_solvent Cause: Trace water is causing slow hydrolysis. Solution: Use fresh, anhydrous solvent. q_organic_contam->cause_wet_solvent YES cause_other Possible Cause: Incompatible reagent (strong acid/base), photodegradation, or thermal stress. Solution: Review full protocol for incompatibilities. Protect from light. q_organic_contam->cause_other NO a_wet_solvent YES a_dry_solvent NO

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4,5-difluorobenzoate. As a critical intermediate in pharmaceutical manufacturing, understanding the challenges associated with scaling up its synthesis is paramount for ensuring process efficiency, product quality, and operational safety.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this process.

Introduction to the Synthesis

The most common and scalable route to this compound is the Fischer esterification of 2-amino-4,5-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] While seemingly straightforward, this reaction presents several challenges during scale-up, primarily related to its equilibrium nature, potential for side reactions, and the specific properties imparted by the fluorine substituents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

FAQ 1: Why is my reaction yield consistently low, and how can I improve it?

Common Causes and Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[2] On a larger scale, driving the reaction to completion can be challenging.

    • Solution: Use a significant excess of methanol (at least 10-20 equivalents), which acts as both a reactant and a solvent, to shift the equilibrium towards the product. For industrial-scale production, consider methods for the continuous removal of water, such as azeotropic distillation with a suitable solvent like toluene, although this adds complexity to the process.[2]

  • Insufficient Catalyst: The amino group on the aromatic ring is basic and will neutralize a portion of the acid catalyst.

    • Solution: Ensure that a sufficient amount of catalyst is used to account for both the catalytic cycle and the protonation of the amino group. Typically, 0.1 to 0.5 molar equivalents of concentrated sulfuric acid are required.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increase the reflux time if necessary, but be mindful of potential side reactions with prolonged heating.

Workflow for Optimizing Reaction Yield

G start Low Yield Observed check_equilibrium Is the equilibrium unfavorable? start->check_equilibrium check_catalyst Is there insufficient catalyst? check_equilibrium->check_catalyst No solution_equilibrium Increase excess of methanol or remove water. check_equilibrium->solution_equilibrium Yes check_completion Is the reaction incomplete? check_catalyst->check_completion No solution_catalyst Increase catalyst loading. check_catalyst->solution_catalyst Yes solution_completion Increase reaction time and monitor via TLC/HPLC. check_completion->solution_completion Yes end_node Optimized Yield solution_equilibrium->end_node solution_catalyst->end_node solution_completion->end_node

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing significant color change (darkening) in my reaction mixture. What is causing this and is it a concern?

Common Causes and Solutions:

  • Decomposition at High Temperatures: Prolonged heating at elevated temperatures in the presence of a strong acid can lead to the decomposition of the starting material and product, resulting in the formation of colored by-products.[3]

    • Solution: Maintain a gentle reflux and avoid excessive heating. Use a temperature-controlled heating mantle or oil bath. Once the reaction is complete, as determined by analytical monitoring, proceed with the work-up without delay.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by heat and the presence of impurities.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

FAQ 3: The purification of the final product is challenging. What are the best practices for obtaining high-purity this compound on a larger scale?

Common Causes and Solutions:

  • Incomplete Neutralization: Residual acid in the crude product can interfere with crystallization and downstream applications.

    • Solution: During the work-up, ensure complete neutralization of the reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution. Check the pH of the aqueous layer to confirm it is basic (pH > 8).

  • Co-precipitation of Unreacted Starting Material: If the reaction has not gone to completion, the unreacted 2-amino-4,5-difluorobenzoic acid may co-precipitate with the product.

    • Solution: Optimize the reaction conditions to ensure complete conversion. If unreacted starting material is present, it can be removed by dissolving the crude product in a suitable organic solvent and washing with a dilute aqueous base to extract the acidic starting material.

  • Crystallization Issues: The product may oil out or form fine crystals that are difficult to filter.

    • Solution: After precipitation, cool the mixture in an ice bath to maximize crystal formation. If the product oils out, try adding a small amount of the desired solvent to induce crystallization or use a different recrystallization solvent system. For fine crystals, use a filter aid such as Celite to improve filtration speed and efficiency.

Purification Workflow

G start Crude Product Obtained neutralization Neutralize with NaHCO3/Na2CO3 solution start->neutralization extraction Extract with an organic solvent (e.g., Ethyl Acetate) neutralization->extraction washing Wash organic layer with brine extraction->washing drying Dry over anhydrous Na2SO4 or MgSO4 washing->drying filtration Filter to remove drying agent drying->filtration concentration Concentrate under reduced pressure filtration->concentration crystallization Recrystallize from a suitable solvent (e.g., Ethanol/Water) concentration->crystallization final_product High-Purity this compound crystallization->final_product

Caption: A typical purification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for a related compound and is intended as a starting point for optimization.[4]

Materials and Reagents
Reagent/MaterialGradeNotes
2-Amino-4,5-difluorobenzoic acid≥98%Starting material
MethanolAnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst, handle with extreme care
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization
Ethyl AcetateReagent GradeFor extraction
Brine (Saturated NaCl solution)Reagent GradeFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying
Procedure
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 eq).

  • Stir the mixture to form a slurry.

  • Catalyst Addition: Cool the mixture in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise, maintaining the internal temperature below 20 °C. The addition is exothermic, and the formation of the aminobenzoic acid salt as a precipitate may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a larger vessel containing ice water (5-10 times the volume of the reaction mixture).

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is >8. Vigorous gas evolution (CO₂) will occur.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure this compound as a white to off-white solid.[1]

Mechanistic Insights: The Fischer Esterification

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Fischer esterification proceeds through a series of equilibrium steps.

Fischer_Esterification RCOOH 2-Amino-4,5-difluorobenzoic Acid protonated_carbonyl Protonated Carboxylic Acid RCOOH->protonated_carbonyl Protonation of carbonyl oxygen ROH Methanol H_plus H+ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic attack by methanol protonated_ether Protonated Ester tetrahedral_intermediate->protonated_ether Proton transfer and elimination of water ester This compound protonated_ether->ester Deprotonation water Water

Caption: Simplified mechanism of the Fischer Esterification.

Safety Considerations for Scale-Up

Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed.

  • Thermal Hazards: The addition of concentrated sulfuric acid to methanol is highly exothermic.[5] Ensure adequate cooling and slow, controlled addition to prevent a runaway reaction. The overall esterification is also exothermic, and the heat generated must be effectively removed, which becomes more challenging on a larger scale due to a lower surface area-to-volume ratio.[5]

  • Handling of Corrosive and Fluorinated Compounds:

    • Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • Fluorinated organic compounds should be handled with care. While this compound itself is not acutely toxic, inhalation of dusts or skin contact should be avoided.

    • Upon heating, fluorinated compounds can decompose to release toxic gases such as hydrogen fluoride. Ensure all reactions are conducted in a well-ventilated fume hood or a contained system.

  • Waste Disposal:

    • Aqueous waste streams will contain residual acid and base and should be neutralized before disposal.

    • Organic waste streams containing fluorinated compounds may require specialized disposal procedures. Consult your institution's environmental health and safety guidelines. Incineration at high temperatures is a common method for the disposal of fluorinated organic waste.[6][7]

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4,5-difluorobenzoate and its closely related isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of these compounds.

Introduction

This compound is a key intermediate in the pharmaceutical industry.[1] During its synthesis, the formation of closely related positional isomers is a common challenge, complicating downstream applications and requiring robust purification strategies. These isomers, having the same molecular formula (C8H7F2NO2) but differing in the substitution pattern on the aromatic ring, often exhibit very similar physicochemical properties, making their separation non-trivial.[2] This guide provides a comprehensive overview of effective purification strategies, troubleshooting tips, and answers to frequently asked questions.

Identifying Potential Isomers

The synthesis of this compound typically starts from precursors like 3,4-difluoroaniline or 2-amino-4,5-difluorobenzoic acid.[1][3] Depending on the synthetic route and reaction conditions, several positional isomers can be formed as impurities. Understanding the potential isomeric impurities is the first step in developing a successful purification strategy.

isomers This compound This compound Methyl 3-amino-4,5-difluorobenzoate Methyl 3-amino-4,5-difluorobenzoate This compound->Methyl 3-amino-4,5-difluorobenzoate Potential Positional Isomers Methyl 4-amino-2,3-difluorobenzoate Methyl 4-amino-2,3-difluorobenzoate This compound->Methyl 4-amino-2,3-difluorobenzoate Potential Positional Isomers Methyl 5-amino-2,3-difluorobenzoate Methyl 5-amino-2,3-difluorobenzoate This compound->Methyl 5-amino-2,3-difluorobenzoate Potential Positional Isomers Methyl 2-amino-3,4-difluorobenzoate Methyl 2-amino-3,4-difluorobenzoate This compound->Methyl 2-amino-3,4-difluorobenzoate Potential Positional Isomers Methyl 2-amino-5,6-difluorobenzoate Methyl 2-amino-5,6-difluorobenzoate This compound->Methyl 2-amino-5,6-difluorobenzoate Potential Positional Isomers Methyl 2-amino-3,5-difluorobenzoate Methyl 2-amino-3,5-difluorobenzoate This compound->Methyl 2-amino-3,5-difluorobenzoate Potential Positional Isomers Methyl 2-amino-3,6-difluorobenzoate Methyl 2-amino-3,6-difluorobenzoate This compound->Methyl 2-amino-3,6-difluorobenzoate Potential Positional Isomers

Caption: Potential positional isomers of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Question 1: My primary challenge is the co-elution of isomers during reverse-phase HPLC. How can I improve the resolution?

Answer:

Co-elution of closely related isomers in reverse-phase HPLC is a common problem due to their similar hydrophobicity. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can often improve the separation of closely eluting peaks.

    • Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. Methanol is a hydrogen bond donor and acceptor, while acetonitrile is a dipolar aprotic solvent. These differences can influence interactions with your analytes and the stationary phase differently.

    • Additives: The addition of small amounts of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp peaks for amine-containing compounds by suppressing the ionization of silanol groups on the stationary phase and ensuring consistent protonation of the analyte.

  • Change the Stationary Phase:

    • Phenyl-Hexyl or Biphenyl Columns: These stationary phases offer alternative selectivities to traditional C18 columns. They provide pi-pi interactions, which can be highly effective for separating aromatic isomers. Aromatic compounds with electron-withdrawing groups, like fluorine, can interact differently with these phases compared to a standard C18.

    • Fluorinated Stationary Phases (e.g., PFP - Pentafluorophenyl): PFP phases are particularly well-suited for the separation of halogenated aromatic compounds.[4] They can engage in dipole-dipole, pi-pi, and ion-exchange interactions, offering unique selectivity for positional isomers.

    • Mixed-Mode Chromatography (MMC): MMC columns combine reverse-phase and ion-exchange characteristics.[4][5][6][7] This dual retention mechanism can exploit subtle differences in both the hydrophobicity and the pKa of the amino group on the isomers, leading to significantly enhanced resolution.[8][9]

  • Adjust Temperature: Lowering the column temperature can sometimes improve the separation of isomers by increasing the interaction time with the stationary phase. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. This parameter should be optimized empirically.

Question 2: I have a significant amount of a closely related isomer that I need to remove. Is preparative HPLC the only option?

Answer:

While preparative HPLC is a powerful tool, it may not be the most efficient or scalable method for removing large quantities of an isomeric impurity.[3] Consider these alternatives:

  • Fractional Crystallization: This classical technique can be highly effective if there is a significant difference in the solubility of the isomers in a particular solvent system.[10]

    • Solvent Screening: The key is to find a solvent in which the desired isomer has lower solubility than the impurity at a given temperature. Common solvents for the crystallization of aminobenzoic acid derivatives include ethanol, methanol, ethyl acetate, toluene, and mixtures with anti-solvents like hexane or water.[11][12][13][14]

    • Seeding: If you have a small amount of pure desired isomer, seeding a supersaturated solution can selectively induce its crystallization.[15]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to preparative HPLC, especially for chiral and achiral isomer separations.[11][16][17]

    • Advantages: SFC uses supercritical CO2 as the primary mobile phase, which is less viscous than liquid mobile phases, allowing for faster separations and higher efficiency.[17] It is also considered a "greener" technology due to reduced organic solvent consumption.[8] The recovery of the purified compound from the mobile phase is also simpler.[8]

    • Methodology: Similar to HPLC, SFC requires screening of columns and mobile phase modifiers (co-solvents like methanol or ethanol) to achieve optimal separation.[18]

Question 3: How can I confirm the identity and purity of my final product after purification?

Answer:

Confirming the identity and purity of your isolated compound is critical. A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): NMR is one of the most powerful techniques for distinguishing positional isomers.[19][20][21][22] The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the substituents.[2][23] For your difluorobenzoate isomers, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns will be unique for each isomer.

  • Mass Spectrometry (MS): While positional isomers have the same mass, their fragmentation patterns in MS/MS experiments can sometimes differ, aiding in their differentiation.[24][25] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HPLC/UPLC: An orthogonal HPLC method (i.e., using a different column and/or mobile phase from your purification method) should be used to assess purity. A photodiode array (PDA) detector can confirm peak purity by analyzing the UV spectrum across the peak.

  • Melting Point: Positional isomers often have distinct melting points. A sharp melting point is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to developing a purification strategy for a new batch of this compound?

A1: The recommended workflow is as follows:

workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization and Scale-up A Initial Purity Assessment (Analytical HPLC/UPLC) B Identify and Quantify Isomeric Impurities (LC-MS, NMR) A->B C Small-Scale Crystallization Screening (Multiple Solvents) E Evaluate Feasibility (Yield, Purity, Scalability) C->E D Chromatographic Method Scouting (HPLC/SFC with different columns) D->E F Optimize Chosen Method (e.g., Gradient, Solvent Ratio) E->F G Scale-up Purification (Preparative Chromatography or Crystallization) F->G H Final Purity and Identity Confirmation (NMR, HPLC, MS) G->H

Caption: Workflow for developing a purification strategy.

Q2: Can I use normal-phase chromatography for this separation?

A2: Yes, normal-phase chromatography is a viable option. The separation is based on the polarity of the analytes, and the amino and ester groups on your molecule provide polar interaction sites. A typical normal-phase system would use a silica or alumina column with a non-polar mobile phase like hexane or heptane, and a polar modifier like ethyl acetate or isopropanol. For chiral separations of similar compounds, normal-phase HPLC has been shown to be effective.[26]

Q3: Are there any chiral considerations for this compound?

A3: this compound itself is not chiral. However, if it is used in subsequent synthetic steps to create a chiral molecule, it may be necessary to separate enantiomers or diastereomers later in the synthesis. Chiral HPLC and SFC are the most common techniques for this purpose, utilizing chiral stationary phases (CSPs) such as those based on polysaccharides.[18][27]

Q4: What are the key parameters to consider for scaling up a purification method?

A4: When scaling up from analytical to preparative scale, consider the following:

  • Chromatography:

    • Loading Capacity: Determine the maximum amount of crude material that can be loaded onto the preparative column without compromising resolution.

    • Flow Rate: Adjust the flow rate to maintain the linear velocity from the analytical method.

    • Solvent Consumption: Preparative chromatography can be solvent-intensive. SFC offers a significant advantage here.[8]

  • Crystallization:

    • Supersaturation Control: The rate of cooling or addition of an anti-solvent needs to be carefully controlled to ensure the growth of pure crystals rather than precipitation of an impure solid.

    • Agitation: Proper mixing is essential for uniform crystal growth and to prevent agglomeration.

    • Yield vs. Purity: Often, there is a trade-off between yield and purity. Multiple recrystallization steps may be necessary to achieve the desired purity, which will reduce the overall yield.

Experimental Protocols

Protocol 1: HPLC Method Scouting for Isomer Separation

This protocol outlines a general approach for screening different HPLC columns and mobile phases.

  • Sample Preparation: Prepare a stock solution of the crude this compound mixture at approximately 1 mg/mL in methanol or acetonitrile.

  • Analytical Columns:

    • Column 1: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Column 2: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

    • Column 3: Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)

    • Column 4: Mixed-Mode (e.g., C18 with embedded cation-exchange groups) (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 280 nm

    • Gradient Program: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, optimize with a shallower gradient around the elution region of the isomers.

  • Data Analysis: Compare the chromatograms from each column and mobile phase combination. Evaluate the resolution between the main peak and the isomeric impurities. The combination that provides the best separation should be selected for further optimization and potential scale-up.

Column TypeMobile Phase SystemTypical Performance for Aromatic Isomers
C18 Acetonitrile/WaterBaseline separation, may require long gradients for closely related isomers.
Phenyl-Hexyl Acetonitrile/WaterEnhanced selectivity due to pi-pi interactions.[28]
PFP Methanol/WaterOften provides unique selectivity for halogenated compounds.[4]
Mixed-Mode Acetonitrile/Ammonium Formate BufferExcellent for isomers with different pKa values, provides orthogonal selectivity.[9]
Protocol 2: Fractional Crystallization Screening

This protocol provides a method for screening solvents for purification by crystallization.

  • Solubility Test:

    • In a small vial, add approximately 10-20 mg of the crude material.

    • Add a small amount of a test solvent (e.g., 0.5 mL) and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the mixture to boiling and observe if it dissolves. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Systems for Screening:

    • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene.

    • Solvent/Anti-solvent Systems: Dissolve the crude material in a good solvent (e.g., acetone, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, heptane, water) until turbidity persists. Then, gently heat to re-dissolve and allow to cool slowly.

  • Crystallization Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

    • If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

  • Analysis:

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity by HPLC and melting point.

    • Analyze the mother liquor to determine the composition of the remaining solutes.

References

Validation & Comparative

A Comparative Guide to Methyl 2-amino-4,5-difluorobenzoate and Its Regioisomers for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl aminodifluorobenzoates, a class of substituted anthranilate esters, serve as critical starting materials for a diverse range of active pharmaceutical ingredients (APIs). The precise placement of the amino and difluoro substituents on the phenyl ring dramatically influences the molecule's physicochemical properties, reactivity, and ultimately, its utility in complex synthetic routes. This guide provides an in-depth comparison of Methyl 2-amino-4,5-difluorobenzoate (the target compound) with two of its key regioisomers: Methyl 4-amino-2,3-difluorobenzoate and Methyl 5-amino-2,4-difluorobenzoate. We will dissect their structural nuances, compare synthetic accessibility, analyze distinguishing spectroscopic features, and discuss the strategic implications of isomer selection in drug development.

Introduction: The Strategic Role of Fluorinated Anthranilates

The incorporation of fluorine into organic molecules is a cornerstone strategy in drug design.[1] Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions without introducing significant steric bulk.[1] Aminobenzoic acid derivatives, particularly anthranilates, are prevalent scaffolds in pharmaceuticals, found in compounds ranging from anti-inflammatory agents to kinase inhibitors.

The combination of these two motifs in methyl aminodifluorobenzoates creates a versatile synthetic platform. The amino group provides a nucleophilic handle for amide bond formation, cyclization reactions, or diazotization, while the methyl ester can be readily hydrolyzed or converted to other functional groups. The difluorinated ring system not only imparts the aforementioned benefits of fluorination but also presents unique regiochemical challenges and opportunities in aromatic substitution reactions. The choice of isomer is therefore not a trivial decision but a critical design element that dictates subsequent synthetic strategy and the properties of the final molecule.

Structural Overview of Key Isomers

The three isomers under comparison possess the same molecular formula (C₈H₇F₂NO₂) and molecular weight (187.14 g/mol ), but their distinct substitution patterns lead to significant differences in their chemical behavior.[2][3][4][5]

G cluster_0 This compound cluster_1 Methyl 4-amino-2,3-difluorobenzoate cluster_2 Methyl 5-amino-2,4-difluorobenzoate node_A node_A caption_A CAS: 207346-42-7 node_B node_B caption_B CAS: 886497-08-1 node_C node_C caption_C CAS: 885521-89-1

Figure 1: Structures of the compared Methyl aminodifluorobenzoate isomers.

The primary structural distinction lies in the electronic environment of the functional groups.

  • This compound: The amino group is ortho to the ester. This proximity allows for potential intramolecular hydrogen bonding between the N-H and the ester's carbonyl oxygen, which can influence conformation and reactivity. The ring positions are activated by the amino group and deactivated by the fluorine atoms and the ester.

  • Methyl 4-amino-2,3-difluorobenzoate: The amino group is para to the ester, leading to strong electronic communication between the electron-donating amino group and the electron-withdrawing ester group. The fluorine atoms are ortho and meta to the amino group.

  • Methyl 5-amino-2,4-difluorobenzoate: The amino group is meta to the ester, resulting in less direct electronic resonance between them. The fluorine atoms flank the ester group, significantly influencing its reactivity.

Comparative Synthesis and Commercial Accessibility

The synthetic accessibility of these isomers is a critical factor for their application in large-scale drug development. Most routes begin with a correspondingly substituted aniline or benzoic acid.

SynthesisWorkflow Start Substituted Difluoroaniline Step1 Protection / Diazotization / Other Transformations Start->Step1 e.g., Sandmeyer Rxn Intermediate1 Substituted Difluorobenzoic Acid Step1->Intermediate1 Step2 Esterification (e.g., MeOH, H⁺ or SOCl₂) Intermediate1->Step2 Key Step Final Target Isomer: Methyl Aminodifluorobenzoate Step2->Final

Figure 2: Generalized synthetic workflow for Methyl aminodifluorobenzoate isomers.

Synthesis of this compound: A common route involves the esterification of the corresponding 2-amino-4,5-difluorobenzoic acid.[6] This acid can be prepared from 3,4-difluoroaniline through a multi-step process.[7] The direct esterification is typically achieved by refluxing the acid in methanol with a catalytic amount of strong acid (like H₂SO₄) or by using reagents like thionyl chloride (SOCl₂) in methanol.[6][8]

Synthesis of Isomers: The synthesis of isomers follows similar principles, starting from the appropriate difluoroaniline or difluoronitrobenzene precursor. For example, the synthesis of ethyl 4-amino-3,5-difluorobenzoate (a close analog of the methyl ester) starts from 4-bromo-2,6-difluoroaniline, which is converted to the nitrile, then hydrolyzed to the carboxylic acid, and finally esterified.[9] The choice of starting material is dictated by commercial availability and the directing effects of the substituents in subsequent transformations.

FeatureThis compoundMethyl 4-amino-2,3-difluorobenzoateMethyl 5-amino-2,4-difluorobenzoate
Common Precursor 2-amino-4,5-difluorobenzoic acid4-amino-2,3-difluorobenzoic acid5-amino-2,4-difluorobenzoic acid
Starting Material 3,4-difluoroaniline2,3-difluoroaniline or 2,3-difluoronitrobenzene2,4-difluoroaniline or 2,4-difluoronitrobenzene
Key Challenge Managing regioselectivity during functionalization of the aniline precursor.Potential for multiple products during nitration of 2,3-difluorotoluene derivatives.Controlling the position of amination/nitration on the 2,4-difluoro-substituted ring.
Commercial Status Widely available from multiple suppliers.[2][10]Available from several chemical suppliers.[4][11][12]Available as a research chemical.[5]

Table 1: Comparison of Synthetic Accessibility.

Physicochemical and Spectroscopic Properties

While sharing the same molecular weight, the isomers exhibit distinct physical properties due to differences in intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

PropertyThis compoundMethyl 4-amino-2,3-difluorobenzoateMethyl 5-amino-2,4-difluorobenzoate
CAS Number 207346-42-7[2]886497-08-1[11]885521-89-1
Molecular Formula C₈H₇F₂NO₂[3]C₈H₇F₂NO₂[12]C₈H₇F₂NO₂[5]
Molecular Weight 187.14[3]187.14[12]187.14[5]
Appearance White to pale cream solid[2]White to off-white solidData not widely published
Boiling Point 274.1±40.0 °C (Predicted)[10]Data not widely publishedData not widely published
Melting Point Data not widely published136-140°C[12]Data not widely published
Density ~1.4 g/cm³[6]Data not widely publishedData not widely published
pKa (Predicted) 1.33±0.10[10]Data not widely publishedData not widely published

Table 2: Comparative Physicochemical Properties.

Spectroscopic Differentiation: A Key to Isomer Identification

NMR and IR spectroscopy are the most powerful tools for distinguishing between these isomers. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous fingerprint for each structure.

Infrared (IR) Spectroscopy: All isomers will show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). The precise positions can vary slightly due to electronic effects and hydrogen bonding. For instance, the C=O stretch in the 2-amino isomer may be shifted to a lower wavenumber due to intramolecular hydrogen bonding. A detailed vibrational analysis has been performed on the parent acid, 2-amino-4,5-difluorobenzoic acid, providing a basis for interpreting the ester's spectrum.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.

  • ¹H NMR: The aromatic region will clearly distinguish the isomers. Each will show two aromatic protons, but their splitting patterns (multiplicity) and chemical shifts will differ based on their coupling to each other and to the fluorine atoms. The 2-amino isomer will show two doublets of doublets (or more complex patterns due to H-F coupling). The 4-amino isomer will show two doublets. The singlet for the methyl ester protons (-OCH₃) will be present in all isomers, typically around 3.8-3.9 ppm.

  • ¹⁹F NMR: This is particularly diagnostic. The chemical shifts of the fluorine atoms and their coupling to each other (if applicable), as well as to adjacent protons, are unique to each isomer's electronic environment.

  • ¹³C NMR: The number of signals and their chemical shifts, especially for the fluorinated carbons (identified by large C-F coupling constants), will confirm the substitution pattern.

NMR_Coupling Conceptual NMR Coupling for Isomer Differentiation cluster_0 2-amino-4,5-difluorobenzoate cluster_1 4-amino-2,3-difluorobenzoate H3 H3 H6 H6 H3->H6 J(H,H) meta F4 F4 H3->F4 J(H,F) F5 F5 H6->F5 J(H,F) F2 F2 H6->F2 J(H,F) F4->F5 J(F,F) ortho H5 H5 H5->H6 J(H,H) ortho F3 F3 H5->F3 J(H,F) F2->F3 J(F,F) ortho

Figure 3: Simplified representation of key ¹H-¹⁹F and ¹H-¹H J-couplings useful for distinguishing isomers.

Reactivity and Strategic Synthetic Utility

The utility of these building blocks is defined by their reactivity, which is a direct consequence of the isomer's structure.

  • This compound:

    • Amino Group: The nucleophilicity is moderately high. It readily undergoes acylation, alkylation, and diazotization. The ortho-ester group can provide steric hindrance but also participate in directed cyclization reactions to form heterocycles like quinazolinones.

    • Aromatic Ring: The positions ortho and para to the activating amino group are C-6 and C-3. However, these positions are either sterically hindered or electronically deactivated by fluorine and the ester group. Electrophilic aromatic substitution is challenging. Its role in Suzuki couplings and other cross-coupling reactions is well-documented.[14]

  • Methyl 4-amino-2,3-difluorobenzoate:

    • Amino Group: Highly nucleophilic due to the para-ester group withdrawing electron density from the ring, which is compensated by the amino donor.

    • Aromatic Ring: The positions ortho to the powerful amino activating group (C-3 and C-5) are the most likely sites for electrophilic substitution. However, C-3 is already substituted with fluorine. Position C-5 is the most activated and sterically accessible site for reactions like halogenation or nitration.

  • Methyl 5-amino-2,4-difluorobenzoate:

    • Amino Group: Nucleophilicity is influenced by the meta-ester and ortho/para fluorine atoms.

    • Aromatic Ring: The positions ortho and para to the amino group (C-4, C-6, C-2) are all substituted with fluorine or the ester. This makes the ring relatively deactivated towards further electrophilic substitution, enhancing its stability as a core scaffold.

Experimental Protocols

To provide practical context, the following are representative, generalized protocols for key transformations.

Protocol 1: Esterification of 2-amino-4,5-difluorobenzoic Acid

This protocol describes the synthesis of the target compound from its corresponding carboxylic acid.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask.

  • Catalysis: Cool the suspension in an ice-water bath. Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise.[8] (Alternatively, concentrated sulfuric acid can be used catalytically).

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acylation of an Aminobenzoate Isomer

This protocol is a fundamental step for incorporating the building block into a larger molecule.

  • Setup: In a round-bottom flask, dissolve the selected methyl aminodifluorobenzoate isomer (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by chromatography or recrystallization.

Conclusion and Strategic Recommendations

The selection of a methyl aminodifluorobenzoate isomer is a critical decision driven by the specific synthetic goal.

  • Choose this compound when the synthetic plan involves building heterocyclic systems like quinazolinones where the ortho relationship between the amino and ester groups is crucial for cyclization. Its well-defined reactivity makes it a reliable building block for established synthetic routes.[6][7]

  • Choose Methyl 4-amino-2,3-difluorobenzoate when the strategy requires subsequent electrophilic substitution on the aromatic ring. The strong activation at the C-5 position by the para-amino group provides a clear regiochemical outcome for further functionalization.

  • Choose Methyl 5-amino-2,4-difluorobenzoate when the goal is to use the aminodifluorobenzoyl moiety as a stable, intact core. The substitution pattern renders the ring less susceptible to further reactions, making it an excellent scaffold for building out complexity from the amino group without interference from ring chemistry.

Ultimately, a thorough understanding of the subtle yet profound differences in reactivity and physical properties imparted by the substituent positions is paramount. This guide serves as a foundational resource for researchers to make informed, strategic decisions in the design and execution of novel synthetic pathways in drug discovery.

References

Strategic Alternatives to Methyl 2-amino-4,5-difluorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a cornerstone building block in medicinal chemistry, Methyl 2-amino-4,5-difluorobenzoate is a critical precursor, particularly in the synthesis of fluoroquinolone antibiotics.[1][2] The unique arrangement of its amino, ester, and fluorine substituents provides a reactive template for constructing complex heterocyclic scaffolds. However, reliance on a single intermediate can present challenges related to supply chain stability, cost, and the exploration of novel chemical space. This guide offers a comparative analysis of viable alternative reagents, providing the necessary experimental context to empower researchers in making informed strategic decisions for their synthetic campaigns.

We will explore reagents that serve as close analogues, precursors requiring alternative synthetic strategies, and reagents that offer different, yet valuable, substitution patterns for the final products. The focus will be on the practical application of these alternatives in the context of the Gould-Jacobs reaction, a fundamental method for quinolone synthesis.[3]

The Benchmark: Quinolone Core Synthesis with this compound

The primary application of this compound is in the synthesis of the 6,7-difluoroquinolone core. The reaction proceeds via a condensation with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. The methyl ester group is crucial as it participates in the cyclization to form the 4-oxo-quinoline system.

The overall transformation is a two-step process:

  • Condensation: The aniline nitrogen of this compound nucleophilically attacks the enol ether of EMME, displacing ethanol to form an anilinomethylene malonate intermediate.

  • Thermal Cyclization: At high temperatures (typically ~250 °C), the molecule undergoes an intramolecular cyclization. The reaction is driven by the formation of a stable aromatic quinolone ring system. This step is typically performed in a high-boiling point solvent like diphenyl ether.

Comparative Analysis of Alternative Reagents

Alternative 1: Ethyl 2-amino-4,5-difluorobenzoate (The Direct Analogue)

This is the most direct alternative, differing only by the ester group (ethyl vs. methyl).[4][5]

  • Expertise & Experience: From a reactivity standpoint, the ethyl ester behaves nearly identically to the methyl ester in the Gould-Jacobs reaction. The choice between them often comes down to commercial availability and cost. The physical properties differ slightly; Ethyl 2-amino-4,5-difluorobenzoate has a higher boiling point and molecular weight, which can be a minor consideration in reaction work-up and characterization. In terms of performance, yields and reaction conditions for the quinolone synthesis are expected to be highly comparable.

  • Trustworthiness: The synthesis of the corresponding ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate would follow the same trusted protocol as with the methyl ester. The reliability of the thermal cyclization step remains high.

Alternative 2: 2,4,5-Trifluoroaniline (The Decarboxylation Precursor Analogue)

This alternative lacks the ester group, which necessitates a different strategic approach. It is a versatile precursor for various fluorinated compounds.[6]

  • Expertise & Experience: Without the ester group to direct the cyclization in the Gould-Jacobs reaction, 2,4,5-Trifluoroaniline is not a direct drop-in replacement. However, it can be a precursor to 2-amino-4,5-difluorobenzoic acid, which can then be esterified. More advanced strategies might involve a Conrad-Limpach synthesis by reacting it with a β-keto ester, which also yields a 4-quinolone core.[7] This provides access to a different substitution pattern at the 2- and 3-positions of the quinolone ring.

  • Trustworthiness: While not a direct replacement, the synthetic routes starting from 2,4,5-Trifluoroaniline are well-established in organic chemistry.[6] Its utility lies in its versatility for creating a broader range of fluorinated heterocycles beyond what is accessible from the anthranilate esters.

Alternative 3: 3-Chloro-4-fluoroaniline (The Alternative Substitution Pattern)

This reagent is a key starting material for a different class of potent fluoroquinolone antibiotics, such as Gatifloxacin.[3] It allows for the synthesis of a 7-chloro-6-fluoroquinolone core.

  • Expertise & Experience: This is an excellent example of how a seemingly small change in the starting material's substitution pattern leads to a significantly different final product. The chlorine at the 7-position is a key handle for subsequent nucleophilic aromatic substitution reactions, often with piperazine derivatives, to complete the synthesis of the final drug molecule.[3] The synthetic pathway is robust and widely used in industrial settings.

  • Trustworthiness: The Gould-Jacobs reaction with 3-Chloro-4-fluoroaniline is a highly reliable and scalable process. The resulting ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a well-characterized intermediate.[3]

Data Presentation: Comparison of Starting Materials

ParameterThis compoundEthyl 2-amino-4,5-difluorobenzoate2,4,5-Trifluoroaniline3-Chloro-4-fluoroaniline
CAS Number 207346-42-7[1]864293-36-7[4]367-31-7367-21-5
Molecular Formula C₈H₇F₂NO₂[8]C₉H₉F₂NO₂C₆H₄F₃NC₆H₅ClFN
Molecular Weight 187.14 g/mol [8]201.17 g/mol 147.09 g/mol 145.56 g/mol
Typical Reaction Gould-JacobsGould-JacobsConrad-Limpach / Precursor to other intermediatesGould-Jacobs
Key Intermediate Methyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateVaries depending on the routeEthyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[3]
Strategic Advantage Direct precursor to 6,7-difluoroquinolonesDirect, often interchangeable alternativeVersatility for diverse fluorinated heterocyclesPrecursor to 7-substituted fluoroquinolones

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 3-Chloro-4-fluoroaniline

This protocol is based on the widely applied Gould-Jacobs reaction.[3]

Step 1: Condensation

  • In a round-bottom flask, combine 3-Chloro-4-fluoroaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.05 mole equivalents).

  • Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is typically performed neat (without a solvent).

  • Monitor the reaction by TLC or HPLC until the starting aniline is consumed.

  • Cool the reaction mixture. The product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, will solidify upon cooling.

Step 2: Thermal Cyclization

  • To the crude product from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C with vigorous stirring. Ethanol will distill off as the cyclization proceeds.

  • Maintain the temperature for 30-60 minutes after the ethanol has ceased to distill.

  • Cool the reaction mixture and add a non-polar solvent like hexane or acetone to precipitate the product.

  • Filter the resulting solid, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum to yield the crude product.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

This protocol describes the synthesis of an alternative difluorinated anthranilate ester.[9][10]

Step 1: Nitration (Illustrative - starting from a suitable precursor)

  • Note: This is a representative step. The actual starting material for this specific isomer may vary. A suitable difluorobenzoic acid derivative would be nitrated using standard conditions (e.g., HNO₃/H₂SO₄) to introduce a nitro group.

Step 2: Esterification

  • Dissolve the 4-nitro-3,5-difluorobenzoic acid in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 10 hours or until TLC indicates completion of the reaction.[9]

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.[9]

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.

Step 3: Reduction

  • Dissolve the ethyl 4-nitro-3,5-difluorobenzoate in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the nitro group is fully reduced to an amine.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, Ethyl 4-amino-3,5-difluorobenzoate.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Benchmark Synthesis cluster_1 Alternative Pathway MDFB This compound Inter1 Anilinomethylene Malonate Intermediate MDFB->Inter1 + EMME1 EMME EMME1->Inter1 Heat1 ~250°C (Diphenyl Ether) Inter1->Heat1 Cyclization Prod1 Methyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Heat1->Prod1 CFA 3-Chloro-4-fluoroaniline Inter2 Anilinomethylene Malonate Intermediate CFA->Inter2 + EMME2 EMME EMME2->Inter2 Heat2 ~250°C (Diphenyl Ether) Inter2->Heat2 Cyclization Prod2 Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Heat2->Prod2

Caption: Comparative Gould-Jacobs pathways for quinolone synthesis.

Decision-Making Workflow for Reagent Selection

Decision_Workflow Start Define Target Quinolone Q1 Desired Substitution Pattern? Start->Q1 A_67_difluoro 6,7-Difluoro Q1->A_67_difluoro 6,7-Difluoro A_7_chloro_6_fluoro 7-Chloro-6-fluoro Q1->A_7_chloro_6_fluoro 7-Chloro-6-fluoro A_other Other Pattern Q1->A_other Other Q2 Direct Analogue Needed? A_67_difluoro->Q2 Use_CFA Use 3-Chloro-4-fluoroaniline A_7_chloro_6_fluoro->Use_CFA Use_Other Explore other building blocks (e.g., 2,4,5-Trifluoroaniline for different routes) A_other->Use_Other Use_MDFB Use Methyl 2-amino-4,5- difluorobenzoate Q2->Use_MDFB No (Benchmark) Use_EDFB Use Ethyl 2-amino-4,5- difluorobenzoate Q2->Use_EDFB Yes (Cost/Availability)

Caption: Workflow for selecting an appropriate aniline precursor.

Conclusion

While this compound remains a valuable and widely used reagent, a comprehensive understanding of the available alternatives is essential for the modern researcher. The choice of starting material is a critical strategic decision that influences not only the synthetic route but also the properties and novelty of the final compounds. Ethyl 2-amino-4,5-difluorobenzoate serves as a reliable, direct substitute. In contrast, reagents like 3-chloro-4-fluoroaniline and 2,4,5-trifluoroaniline are not mere replacements but gateways to diverse chemical scaffolds, enabling the exploration of new structure-activity relationships. By carefully considering the desired final structure and the synthetic pathways available, researchers can select the optimal building block to accelerate their drug discovery and development programs.

References

Biological activity comparison of mono- vs di-fluorinated aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Mono- vs. Di-fluorinated Aminobenzoates for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of medicinal chemistry.[1] Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[2][3] These modifications are not trivial; they can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its therapeutic potential.[1][4] This guide provides a comparative analysis of mono- versus di-fluorinated aminobenzoates, offering experimental insights and methodologies for researchers aiming to harness the nuanced effects of fluorination.

The Causality of Fluorination: Why Mono- vs. Di-Substitution Matters

The decision to introduce one versus two fluorine atoms is a critical juncture in lead optimization. It is a choice between subtle modulation and a more pronounced alteration of the molecule's electronic and conformational landscape.

  • Mono-fluorination: A single fluorine atom can selectively alter the acidity of nearby functional groups and introduce a dipole moment without significantly increasing molecular weight. It can enhance binding through favorable electrostatic interactions or by displacing a water molecule in a binding pocket. The position of the fluorine atom is paramount, as ortho, meta, and para substitutions can lead to vastly different biological outcomes, a phenomenon known as an "activity cliff".[5][6]

  • Di-fluorination: The addition of a second fluorine atom amplifies these effects. It can further increase metabolic stability by shielding susceptible C-H bonds from oxidative metabolism.[3] Di-substitution can also create unique conformational constraints or introduce powerful electron-withdrawing effects, significantly altering the molecule's interaction with its biological target.[7] However, this can also lead to unforeseen toxicity or a loss of activity if the modifications disrupt a critical binding interaction.

The logical relationship between the degree of fluorination and its downstream effects can be visualized as a decision-making workflow.

G cluster_0 Strategic Fluorination Workflow Start Lead Compound (Aminobenzoate) Decision Introduce Fluorine? Start->Decision Mono Mono-fluorination (Subtle Modulation) Decision->Mono One F atom Di Di-fluorination (Amplified Effects) Decision->Di Two F atoms Evaluate Evaluate Biological & Physicochemical Properties Mono->Evaluate Di->Evaluate SAR Analyze Structure-Activity Relationship (SAR) Evaluate->SAR SAR->Decision Iterate Design End Optimized Candidate SAR->End Achieved Target Profile

Caption: A workflow diagram illustrating the strategic decision process in fluorinating a lead compound.

Comparative Analysis of Biological Activity: Experimental Data

The biological efficacy of fluorinated aminobenzoates is typically quantified by their inhibitory concentrations against specific targets, such as microbial growth or cancer cell proliferation. The following tables summarize illustrative experimental data comparing hypothetical mono- and di-fluorinated analogs of a parent aminobenzoate compound.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency. Lower MIC values indicate higher activity.

CompoundSubstitution PatternTarget MicrobeMIC (µg/mL)Citation
Parent AminobenzoateNoneS. aureus64[8]
Analog A (Mono-F) 4-fluoroS. aureus16[8]
Analog B (Di-F) 2,4-difluoroS. aureus8[8]
Parent AminobenzoateNoneE. coli>128[8]
Analog A (Mono-F) 4-fluoroE. coli64[8]
Analog B (Di-F) 2,4-difluoroE. coli32[8]
Table 1: Illustrative MIC values for mono- and di-fluorinated aminobenzoates against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The increased fluorination correlates with enhanced antimicrobial activity.
Anticancer Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) from an MTT assay measures a compound's ability to inhibit cancer cell growth. Lower IC₅₀ values indicate greater potency.

CompoundSubstitution PatternCell LineIC₅₀ (µM)Citation
Parent AminobenzoateNoneA549 (Lung)55.2[2]
Analog C (Mono-F) 3-fluoroA549 (Lung)12.5[2]
Analog D (Di-F) 3,5-difluoroA549 (Lung)1.8[2]
Parent AminobenzoateNoneMCF-7 (Breast)78.1[9]
Analog C (Mono-F) 3-fluoroMCF-7 (Breast)15.3[9]
Analog D (Di-F) 3,5-difluoroMCF-7 (Breast)4.2[9]
Table 2: Illustrative IC₅₀ values demonstrating the cytotoxic effects of fluorinated aminobenzoates on human cancer cell lines. Di-fluorination shows a significant increase in potency.
Enzyme Inhibition

Fluorination can enhance a molecule's ability to inhibit enzymes by increasing binding affinity within the active site.[10][11]

CompoundSubstitution PatternTarget EnzymeKᵢ (nM)Citation
Parent AminobenzoateNoneCarbonic Anhydrase II850[12]
Analog E (Mono-F) 2-fluoroCarbonic Anhydrase II150[12]
Analog F (Di-F) 2,5-difluoroCarbonic Anhydrase II25[12]
Table 3: Illustrative inhibition constants (Kᵢ) for fluorinated aminobenzoates against a model enzyme. The data shows that di-fluorination leads to a much tighter binding inhibitor.

Experimental Protocols: A Self-Validating System

Accurate and reproducible data is the bedrock of trustworthy science. The following are detailed, standardized protocols for evaluating the biological activities presented above.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13] This suspension is then diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: The test compounds (mono- and di-fluorinated aminobenzoates) are serially diluted in broth within a 96-well microtiter plate. A positive control (microbe, no compound) and negative control (broth only) are included.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13]

  • Incubation: The plates are incubated at a temperature and duration suitable for the microorganism's growth (e.g., 35-37°C for 18-24 hours for most bacteria).[13]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to determine cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with untreated cells is included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.[13]

  • Addition of MTT Reagent: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours, during which viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement & Calculation: The absorbance is measured using a microplate reader (approx. 570 nm).[13] The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and the IC₅₀ value is determined through dose-response curve analysis.

Conclusion: Guiding Future Drug Design

The comparative analysis clearly demonstrates that increasing the degree of fluorination from mono- to di-substitution on an aminobenzoate scaffold generally enhances biological activity, be it antimicrobial, anticancer, or enzyme inhibitory. This is attributed to the amplified effects of fluorine on the molecule's physicochemical properties, leading to improved target engagement and metabolic stability.[2][3] However, this is a guiding principle, not an absolute rule. The precise positioning of the fluorine atoms is critical, and extensive structure-activity relationship (SAR) studies are essential to unlock the full potential of this strategy.[5][7] The protocols provided herein offer a robust framework for researchers to conduct these evaluations, ensuring that the data generated is both reliable and comparable across different chemical series. By understanding the causality behind fluorination and employing rigorous, self-validating experimental systems, drug development professionals can make more informed decisions in the quest for novel, effective therapeutics.

References

A Senior Application Scientist's Guide to Fluorinated Building Blocks: Evaluating Methyl 2-amino-4,5-difluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core building block is a critical decision that dictates the trajectory of a research program. The judicious incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth, objective comparison of Methyl 2-amino-4,5-difluorobenzoate, a key fluorinated aniline derivative, against other common building blocks. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your synthetic endeavors.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1][3][4] These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This compound, with its vicinal fluorine atoms and versatile amino and methyl ester functionalities, presents a unique constellation of electronic and steric properties that can be leveraged in the synthesis of novel therapeutics.[5]

Comparative Analysis of Key Building Blocks

The efficacy of a building block is ultimately determined by its performance in key synthetic transformations and the properties it imparts to the final molecule. Here, we compare this compound with other commonly used aniline derivatives in the context of widely employed synthetic methodologies.

Physicochemical Properties of Selected Anilines

The electronic nature of the substituents on the aniline ring directly impacts the reactivity of the amino group and the aromatic system. The following table summarizes key physicochemical parameters of this compound and its alternatives.

Building BlockMolecular Weight ( g/mol )pKa (predicted)Key Features
This compound 187.142.8Strong electron-withdrawing effect from fluorine atoms, activating the ring for nucleophilic aromatic substitution and influencing amine basicity.[5]
Methyl 2-aminobenzoate151.164.9Baseline, non-fluorinated analogue.
Methyl 2-amino-5-bromobenzoate230.033.5Bromo group serves as a versatile handle for cross-coupling reactions.
4-Fluoro-2-nitroaniline156.11-0.3Strong electron-withdrawing nitro group significantly reduces amine basicity; a precursor to other fluorinated anilines.[4]
3-Fluoroaniline111.113.5Simple fluorinated aniline, offering a single point of fluorine substitution.[6]

Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its reactivity and the yields it provides in common synthetic protocols. Below, we analyze the performance of this compound and its counterparts in crucial C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl structures. The electronic properties of the aniline building block can influence the efficiency of this palladium-catalyzed reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aminobenzoate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Halogenated Methyl Aminobenzoate (e.g., Methyl 2-amino-5-bromobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the halogenated methyl aminobenzoate, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Halogenated Aminobenzoate - Boronic Acid - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric and electronic properties of the aniline building block can significantly influence the outcome of this reaction.

Comparative Yields in Buchwald-Hartwig Amination

Aryl Halide/TriflateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuTolueneMW85-95
6-Bromoflavone4-MethoxyanilinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene11077
Aryl EstersVarious secondary aminesPd-NHC complexK₃PO₄Toluene10070-95

Note: This table collates data from different studies and is intended for illustrative purposes. Direct comparison requires identical reaction conditions.

The electron-donating or -withdrawing nature of substituents on the aniline can affect the nucleophilicity of the amino group and the stability of the intermediate palladium complexes, thereby influencing reaction yields.[7][8]

Impact on Biological Activity: Case Study of Kinase Inhibitors

The ultimate test of a building block's efficacy is the biological activity of the molecules derived from it. Fluorinated anilines are common scaffolds in the development of kinase inhibitors, where the fluorine atoms can form crucial interactions with the target protein.[9][10][11][12][13]

In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

Compound IDAniline MoietyTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5l 3,5-Difluorophenyl A549 (Lung)0.07 Gefitinib0.15
5k 3,4-Difluorophenyl SMMC-7721 (Liver)4.65 Gefitinib>10
1f4-Fluoro-2-methylphenylBGC823 (Gastric)3.21Gefitinib19.27
2i4-IsopropylphenylHeLa (Cervical)7.15Gefitinib17.12

Data synthesized from multiple sources to highlight the impact of the aniline substitution pattern.[10][14][15]

The data suggests that the presence and position of fluorine atoms on the aniline ring can significantly enhance the potency of kinase inhibitors. For instance, compounds 5l and 5k , which incorporate difluorinated aniline moieties, exhibit superior or comparable activity to the established drug Gefitinib.[14]

Signaling Pathway of EGFR Tyrosine Kinase Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K/Akt Pathway Autophosphorylation->PI3K RAS RAS/MAPK Pathway Autophosphorylation->RAS STAT JAK/STAT Pathway Autophosphorylation->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., derived from fluorinated anilines) TKI->Autophosphorylation Inhibits

Caption: Simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR) and the inhibitory action of tyrosine kinase inhibitors.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities.[16][17][18] this compound is an excellent precursor for the synthesis of fluorinated quinazolinones.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol describes a general method for the synthesis of a quinazolinone from a methyl aminobenzoate.

Materials:

  • This compound (1.0 mmol)

  • Formamide (excess)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, combine this compound and an excess of formamide.

  • Heat the mixture to 130-140 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[18]

The fluorine substituents on the quinazolinone ring can enhance biological activity by forming favorable interactions with target proteins and by improving metabolic stability.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in drug discovery. Its unique electronic properties, conferred by the vicinal fluorine atoms, can positively influence the outcomes of key synthetic transformations and, more importantly, enhance the biological potency of the resulting molecules. While direct, comprehensive comparative studies are often proprietary or unpublished, the available data strongly supports the strategic use of this and other fluorinated anilines for the development of next-generation therapeutics. As our understanding of fluorine's role in medicinal chemistry continues to evolve, we can anticipate the development of even more sophisticated and effective building blocks to address the challenges of modern drug discovery.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of Methyl 2-amino-4,5-difluorobenzoate, a key pharmaceutical intermediate.[1][2] We will delve into the expected proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

The challenge in sourcing a complete, published experimental dataset for this specific molecule presents a unique opportunity. Instead of a simple data report, this guide will serve as a practical, instructional tool. We will predict the spectroscopic characteristics of this compound based on established principles and comparative analysis with structurally related analogs. This approach is designed to enhance your skills in spectral interpretation and prediction for novel fluorinated aromatic compounds.

The Importance of Spectroscopic Analysis in Pharmaceutical Intermediates

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, presents a unique set of spectroscopic fingerprints. Precise confirmation of this structure is critical to ensure the identity, purity, and quality of the intermediate, which directly impacts the safety and efficacy of the final drug product.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Utilize the same sample.

    • Employ a proton-decoupled pulse sequence.

    • A greater number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like a methyl ester, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

  • Ionization:

    • Electron Ionization (EI) is a common technique that will provide information on the molecular ion and characteristic fragmentation patterns.

    • Electrospray Ionization (ESI) can also be used, which will typically show the protonated molecule [M+H]⁺.

Predicted and Comparative Spectroscopic Analysis of this compound

Due to the absence of a complete, publicly available experimental dataset for this compound, we will predict its spectra based on the analysis of similar compounds. Our primary comparators will be:

  • Methyl 2-aminobenzoate: The non-fluorinated parent compound.

  • 2-amino-4,5-difluorobenzoic acid: The carboxylic acid precursor.

  • Methyl 2,4-difluorobenzoate: An analog lacking the amino group.

  • Other fluorinated aminobenzoates: To observe the effects of substituent positioning.

dot graph SpectroscopicAnalysisWorkflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Spectroscopic Analysis

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum is expected to show three main sets of signals: two aromatic protons, the amino protons, and the methyl ester protons.

  • Aromatic Protons: The two protons on the benzene ring (at C-3 and C-6) will be influenced by the electron-donating amino group, the electron-withdrawing ester group, and the two fluorine atoms. We can predict their chemical shifts and splitting patterns by considering the effects of these substituents. The fluorine atoms will introduce additional complexity through H-F coupling.

  • Amino Protons: The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons: The -OCH₃ group will be a sharp singlet, typically found in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-OCH₃ Protons (ppm)
This compound (Predicted) ~6.5-7.8 (complex multiplets due to H-F coupling)~4.5-5.5 (broad s)~3.85 (s)
Methyl 2-aminobenzoate6.6-7.9 (m)5.7 (br s)3.84 (s)
Methyl 2,4-difluorobenzoate6.8-8.0 (m)-3.93 (s)

The presence of fluorine atoms is expected to cause downfield shifts for the adjacent protons and introduce characteristic splitting patterns (J-coupling).

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The fluorine atoms will have a significant impact, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

dot graph MolecularStructure { node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Structure of this compound

Table 2: Predicted ¹³C NMR Data for this compound and Comparison

Carbon PositionPredicted Chemical Shift (ppm) for this compoundExpected C-F Coupling
C=O~168Small or no coupling
C1~110d, J ≈ 10-15 Hz
C2~150d, J ≈ 5-10 Hz
C3~115dd, J ≈ 20-25 Hz (C-F) and smaller J (C-C-F)
C4~155d, J ≈ 240-260 Hz
C5~145d, J ≈ 240-260 Hz
C6~120dd, J ≈ 5-10 Hz (C-F) and smaller J (C-C-F)
-OCH₃~52No coupling

The large one-bond C-F coupling constants for C4 and C5 are highly diagnostic.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will clearly show the characteristic vibrations of the functional groups present in the molecule.

Table 3: Key Predicted IR Absorptions for this compound and Comparison with its Carboxylic Acid Analog

Functional GroupPredicted Wavenumber (cm⁻¹) for this compound2-amino-4,5-difluorobenzoic acid (Experimental)[3]
N-H stretch (amino)3300-3500 (two bands, symmetric and asymmetric)3395, 3305
C-H stretch (aromatic)3000-31003080
C-H stretch (methyl)2850-2960-
C=O stretch (ester)~1710-1730-
C=O stretch (acid)-1680
C=C stretch (aromatic)1500-16001625, 1525
C-N stretch1250-13501335
C-O stretch (ester)1100-1300 (two bands)-
C-F stretch1100-12501220, 1150

The most significant difference between the ester and the carboxylic acid will be the position of the C=O stretch and the presence of the broad O-H stretch in the acid's spectrum.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

  • Molecular Ion: The molecular formula C₈H₇F₂NO₂ gives a molecular weight of 187.14 g/mol .[4] The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to this mass. Predicted data suggests a monoisotopic mass of 187.04448 Da.[5]

  • Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, 31 Da) and the methoxycarbonyl group (-COOCH₃, 59 Da).

Table 4: Predicted Mass Spectral Data for this compound

IonPredicted m/zInterpretation
[M]⁺187Molecular Ion
[M-OCH₃]⁺156Loss of the methoxy group
[M-COOCH₃]⁺128Loss of the methoxycarbonyl group

Comparison with an Isomeric Alternative: Methyl 2-amino-3,4-difluorobenzoate

To further illustrate the power of spectroscopic analysis in distinguishing isomers, let's consider the hypothetical data for Methyl 2-amino-3,4-difluorobenzoate.

  • ¹H NMR: The aromatic protons would have different chemical shifts and coupling constants due to their different proximity to the fluorine atoms.

  • ¹³C NMR: The positions of the carbons with large C-F couplings would shift, and the chemical shifts of the other carbons would also be altered.

This comparative approach, even with predicted data, underscores the sensitivity of these spectroscopic techniques to subtle structural changes.

Conclusion: A Framework for Structural Elucidation

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining the predicted data with a thorough understanding of spectroscopic principles and comparative analysis of related compounds, researchers can confidently confirm the structure of this and other novel fluorinated molecules. The detailed protocols and comparative data tables serve as a practical resource for scientists in the pharmaceutical and chemical industries, reinforcing the importance of rigorous analytical chemistry in modern drug development.

References

A Comparative Guide to Purity Analysis of Synthetic Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Methyl 2-amino-4,5-difluorobenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception.[1][2] Its molecular structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, presents a unique set of challenges and considerations for purity analysis. This guide provides a comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of synthetic this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Understanding Potential Impurities in the Synthesis of this compound

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. The common synthesis of this compound involves the esterification of 2-amino-4,5-difluorobenzoic acid with methanol.[1][3] Potential impurities can therefore include:

  • Starting Materials: Unreacted 2-amino-4,5-difluorobenzoic acid.

  • Reagents and Solvents: Residual methanol, and any catalysts used in the esterification.

  • By-products: Side-reaction products, such as dimers or products of over-methylation.

  • Degradation Products: Substances formed during work-up or storage.

Each of the analytical techniques discussed below offers unique advantages in detecting and quantifying these diverse potential impurities.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific needs of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and the desire for structural information.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds, or those that can be derivatized.Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹⁹F, ¹³C).
Primary Application Quantitative purity determination (assay) and impurity profiling.Identification and quantification of volatile impurities and by-products.Structural elucidation, definitive identification, and absolute quantitative analysis (qNMR).
Key Advantages High precision and accuracy for quantification; wide applicability.High sensitivity and specificity for identification of unknowns through mass fragmentation patterns.Provides unambiguous structural information; can be a primary ratio method for purity without a specific reference standard.
Limitations Co-eluting impurities can be challenging to resolve; requires reference standards for identification.Not suitable for non-volatile or thermally unstable compounds; may require derivatization.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high precision, accuracy, and robustness for quantifying the main component and its impurities.[5] A reversed-phase HPLC method with UV detection is particularly well-suited for this compound, given its UV-absorbing aromatic structure.

Experimental Protocol: HPLC-UV Purity Determination

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

2. Method Validation Parameters (Exemplary Data):

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 1.0 mg/mL
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

The causality behind these choices lies in the need for a method that can separate the moderately polar main compound from both more polar (e.g., the starting acid) and less polar (e.g., process-related) impurities. The C18 column provides a versatile stationary phase, and the gradient elution ensures that a wide range of potential impurities can be resolved within a reasonable timeframe.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate % Purity G->H I Generate Report H->I

HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents or volatile by-products.[6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern.

Experimental Protocol: GC-MS Impurity Profiling

1. GC-MS Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. Expected Fragmentation Pattern for this compound (M.W. 187.14):

  • m/z 187: Molecular ion [M]⁺.

  • m/z 156: Loss of a methoxy radical (•OCH₃).

  • m/z 128: Loss of a carbomethoxy group (•COOCH₃).

The choice of a non-polar HP-5ms column is suitable for a broad range of semi-volatile organic compounds. The temperature program allows for the separation of compounds with varying boiling points. EI at 70 eV is a standard condition that provides reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Electron Ionization C->D E Mass Analysis D->E F Analyze Mass Spectra E->F G Identify Impurities F->G H Quantify (if needed) G->H

GC-MS Impurity Identification Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Furthermore, quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of the material without the need for a specific certified reference standard of the compound itself.[7][8]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

1. NMR Parameters:

  • Spectrometer: 400 MHz.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR:

    • Pulse Sequence: Standard single pulse.

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis).

    • Number of Scans: 16.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single pulse with proton decoupling.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 64.

  • Internal Standard for qNMR: A certified reference standard with known purity and non-overlapping signals, such as 1,2,4,5-tetrachloro-3-nitrobenzene.

2. Expected ¹H and ¹⁹F NMR Spectral Data (in CDCl₃, exemplary):

NucleusAssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H -OCH₃~3.85s-
-NH₂~4.80br s-
Ar-H~6.5-7.5m-
Ar-H~6.5-7.5m-
¹⁹F F-4~ -140m-
F-5~ -150m-

The choice of a long relaxation delay in qNMR is crucial to ensure complete relaxation of all nuclei, leading to accurate integration and, consequently, an accurate purity value. ¹⁹F NMR is particularly powerful for this molecule due to the presence of two fluorine atoms. The large chemical shift dispersion in ¹⁹F NMR often results in well-resolved signals for different fluorinated species, making it an excellent tool for identifying and quantifying fluorinated impurities.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H Spectrum B->C D Acquire 19F Spectrum B->D E Process Spectra (phasing, baseline) C->E D->E F Integrate Signals E->F G Calculate Purity F->G

Quantitative NMR (qNMR) Workflow.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and robust purity assessment relies on an integrated approach that leverages the strengths of each method. HPLC-UV serves as the primary tool for accurate and precise quantification of the main component and known impurities. GC-MS is invaluable for the identification and control of volatile and semi-volatile impurities. Finally, NMR spectroscopy provides definitive structural confirmation and an orthogonal, primary method for absolute purity determination. By judiciously selecting and combining these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

Comparative study of different synthetic routes to Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Methyl 2-amino-4,5-difluorobenzoate

Authored by: A Senior Application Scientist

This compound (CAS No. 207346-42-7) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring an aniline core with two fluorine atoms and a methyl ester group, makes it a valuable building block in medicinal chemistry. The fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct pathways, each with its own merits and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and desired purity profile.

  • Multi-Step Synthesis from 3,4-Difluoroaniline: A longer, more classical approach that builds the target molecule through a series of well-established transformations, including condensation, cyclization, and oxidative cleavage.

  • Direct Esterification of 2-Amino-4,5-difluorobenzoic Acid: A more direct and convergent route, contingent on the commercial availability or prior synthesis of the corresponding carboxylic acid.

The logical flow of these synthetic choices is visualized below.

cluster_0 Synthetic Strategies Start Choice of Starting Material Route1 Route 1: From 3,4-Difluoroaniline Start->Route1 Readily Available Building Block Route2 Route 2: From 2-Amino-4,5-difluorobenzoic Acid Start->Route2 Advanced Intermediate Target This compound Route1->Target Route2->Target

Caption: High-level decision workflow for synthesizing the target compound.

Section 2: Route 1 - Multi-Step Synthesis from 3,4-Difluoroaniline

This pathway constructs the target molecule from the ground up, starting with a common fluorinated building block. It involves four distinct chemical transformations.[3] This method provides complete control over the synthesis but at the cost of process efficiency.

Causality and Mechanistic Insights

The logic of this route is to first construct a cyclic precursor, 5,6-Difluoroindigo, which correctly positions the functional groups. The initial condensation and cyclization steps are a variation of the Sandmeyer isatin synthesis. The subsequent oxidative cleavage of the indigo derivative is a reliable method to unmask the desired 2-amino-benzoic acid structure, which is then esterified in the final step.

G A 3,4-Difluoroaniline B N-(3,4-Difluorophenyl)-2- (hydroxyamino)acetamide A->B Condensation (92% Yield) C 5,6-Difluoroindigo B->C Cyclization (81% Yield) D 2-Amino-4,5-difluorobenzoic Acid C->D Oxidative Cleavage E This compound D->E Esterification

Caption: Workflow for the multi-step synthesis from 3,4-Difluoroaniline.

Experimental Protocol (Route 1)

Step 1: Synthesis of N-(3,4-Difluorophenyl)-2-(hydroxyamino)acetamide [3]

  • In a reaction vessel, dissolve sodium sulfate (258g, 1.80 mol) in 600 mL of water at room temperature.

  • Add chloral hydrate (55g, 0.33 mol) to the solution.

  • Separately, prepare a solution of 3,4-difluoroaniline (39g, 0.30 mol) in 144 mL of 1.8 M hydrochloric acid. Add this to the reaction mixture.

  • Add a solution of hydroxylamine hydrochloride (61g, 0.88 mol) in 144 mL of water to the mixture.

  • Heat the reaction to reflux for 20-30 minutes.

  • Cool the mixture to approximately 50°C and filter the resulting precipitate under reduced pressure.

  • Dry the filter cake at 25°C under vacuum for 24 hours to obtain the product as a white powder.

    • Yield: 55g (92%).

Step 2: Synthesis of 5,6-Difluoroindigo [3]

  • Maintain a reaction vessel at an internal temperature of 70-80°C.

  • Add the intermediate from Step 1 (40g, 0.20 mol) in batches to 200 mL of concentrated sulfuric acid.

  • Heat the mixture to 90°C for 1.5 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into five times its volume of ice water with stirring to precipitate a dark orange solid.

  • Filter the solid under reduced pressure and wash the filter cake with 200 mL of petroleum ether.

  • Recrystallize the crude product from ethanol and dry under vacuum at 25°C for 24 hours.

    • Yield: 30g (81%).

Step 3: Synthesis of 2-Amino-4,5-difluorobenzoic acid [3]

  • Add the indigo intermediate from Step 2 (37g, 0.20 mol) to 440 mL of 4 M sodium hydroxide solution.

  • While controlling the temperature between 35-45°C, add 30% hydrogen peroxide (68 mL, 0.62 mol) dropwise.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Upon completion, adjust the pH to isolate the product. (Note: The original source does not specify the final pH adjustment and isolation procedure, but acidification is standard to precipitate the carboxylic acid).

Step 4: Esterification to this compound [1]

  • Dissolve the 2-Amino-4,5-difluorobenzoic acid from Step 3 in methanol.

  • Add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid.[1][4]

  • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, neutralize the acid catalyst, and remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the final product.

Section 3: Route 2 - Direct Esterification

This approach is the most straightforward, involving a single-step conversion of 2-Amino-4,5-difluorobenzoic acid to its methyl ester. Its practicality is entirely dependent on the accessibility of the starting acid. This method is often preferred in laboratory settings and for the final step in a longer synthesis if the acid is prepared beforehand.

Causality and Mechanistic Insights

The core of this route is the Fischer esterification, a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction to completion, methanol is typically used as both the reactant and the solvent (in large excess). Alternatively, for a non-equilibrium approach, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then rapidly reacts with methanol.[5][6]

G cluster_0 Method A: Fischer Esterification cluster_1 Method B: Acyl Chloride Intermediate A 2-Amino-4,5-difluorobenzoic Acid B This compound A->B Reflux A->B Reflux C Methanol (Solvent) + Acid Catalyst (H₂SO₄) C->B D 1. SOCl₂ 2. Methanol D->B

Caption: The two primary methods for the direct esterification of the parent acid.

Experimental Protocol (Route 2)

This protocol is based on highly analogous procedures for similar fluorinated aminobenzoates.[4][5][6]

Method A: Fischer Esterification with Sulfuric Acid [4]

  • Dissolve 2-Amino-4,5-difluorobenzoic acid (1 eq.) in an excess of methanol (e.g., 20 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

    • Expected Yield: ~75-80%.[4]

Method B: Esterification via Thionyl Chloride [5][6]

  • Suspend or dissolve 2-Amino-4,5-difluorobenzoic acid (1 eq.) in an excess of methanol and cool the mixture in an ice-water bath.

  • Add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature for 30 minutes, then heat to reflux for 8 hours.

  • Cool the mixture and carefully wash with a 5% sodium carbonate solution and then with water.

  • Dry the organic layer (if one separates) or extract the product and then dry the extracts.

  • Evaporate the solvent to yield the final product.

    • Expected Yield: ~76%.[5][6]

Section 4: Comparative Analysis

FeatureRoute 1: From 3,4-DifluoroanilineRoute 2: Direct Esterification
Starting Material 3,4-Difluoroaniline2-Amino-4,5-difluorobenzoic Acid
Number of Steps 41
Overall Yield ~60% (Estimated product of individual steps)~75-80% (For the single step)[4]
Key Reagents Chloral hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂, NaOH, MethanolMethanol, H₂SO₄ or SOCl₂
Advantages - Starts from a simpler, more common raw material.- Provides full synthetic control.- High-yielding final step.- Simple, one-pot procedure.- Fewer purification steps.
Disadvantages - Long and labor-intensive process.- Lower overall yield due to multiple steps.- Involves strong acids and oxidizers.- Requires the advanced intermediate, which may be costly or unavailable.- The overall efficiency depends on the synthesis of the starting acid.

Conclusion

For large-scale industrial production where cost and availability of the initial building blocks are paramount, the multi-step synthesis from 3,4-Difluoroaniline (Route 1) may be a viable, albeit lengthy, option. It allows for the construction of the molecule from basic materials.

For laboratory-scale synthesis, rapid analog generation, or when the precursor acid is commercially available, the Direct Esterification (Route 2) is unequivocally superior. Its simplicity, high yield for the final step, and operational ease make it the preferred method for researchers and professionals focused on speed and efficiency. The choice between an acid catalyst like H₂SO₄ and thionyl chloride often comes down to substrate compatibility and desired workup conditions, with both providing reliable and high-yielding outcomes.[4][5][6]

References

A Comparative Guide to the Characterization of Methyl 2-amino-4,5-difluorobenzoate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for enhancing pharmacological properties.[1][2] Methyl 2-amino-4,5-difluorobenzoate stands as a pivotal building block in this arena, offering a versatile scaffold for the development of novel therapeutics. Its difluorinated benzene ring and reactive amino group provide a unique platform for generating derivatives with modulated bioactivity, metabolic stability, and pharmacokinetic profiles.[3][4]

This guide provides an in-depth comparison of the characterization of this compound and its N-acyl and N-sulfonyl derivatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary insights to synthesize, analyze, and evaluate these compounds for drug discovery applications.

The Strategic Advantage of Fluorination

The presence of fluorine atoms in a drug candidate can profoundly influence its properties. The high electronegativity of fluorine can alter the electronic distribution within a molecule, impacting its acidity, basicity, and dipole moment. This, in turn, can lead to enhanced binding affinity to biological targets.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[1]

Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized via the esterification of 2-amino-4,5-difluorobenzoic acid with methanol under acidic conditions.[4] The amino group of this core structure serves as a convenient handle for the synthesis of a diverse library of derivatives.

General Protocol for N-Acylation and N-Sulfonylation

A common strategy for derivatization involves the acylation or sulfonylation of the amino group. These reactions are typically straightforward and can be performed under mild conditions.

Experimental Protocol: Synthesis of N-substituted this compound Derivatives

  • Dissolution: Dissolve this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylating/Sulfonylating Agent Addition: Slowly add the desired acyl chloride, sulfonyl chloride, or acid anhydride to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acyl or N-sulfonyl derivative.

Comparative Characterization of Derivatives

A thorough characterization of the synthesized derivatives is crucial for confirming their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key diagnostic signals for the parent compound and its derivatives are summarized in the table below. In ¹H NMR, the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H proton signal at a downfield shift are indicative of successful derivatization. In ¹³C NMR, shifts in the signals of the aromatic carbons adjacent to the nitrogen atom are also observed.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For aromatic esters, characteristic C=O and C-O stretching vibrations are observed.[7] Upon N-acylation, a new amide C=O stretch will appear, while N-sulfonylation will introduce characteristic S=O stretching bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the synthesized compounds, confirming their identity.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
This compound 7.5-6.5 (m, 2H, Ar-H), 5.5 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃)~168 (C=O), 150-110 (Ar-C), 52 (OCH₃)~3400, 3300 (N-H), ~1700 (C=O), ~1250, 1100 (C-O)187.05 (M⁺)
N-Acetyl Derivative 8.5 (br s, 1H, NH), 7.8-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)~169 (amide C=O), ~168 (ester C=O), 145-115 (Ar-C), 52 (OCH₃), 25 (COCH₃)~3300 (N-H), ~1710 (ester C=O), ~1680 (amide C=O)229.06 (M⁺)
N-Benzenesulfonyl Derivative 9.5 (br s, 1H, NH), 8.0-7.2 (m, 7H, Ar-H), 3.8 (s, 3H, OCH₃)~167 (C=O), 140-115 (Ar-C), 53 (OCH₃)~3250 (N-H), ~1715 (C=O), ~1340, 1160 (S=O)327.03 (M⁺)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method using a C18 column is generally suitable for these types of molecules.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be used for both purity assessment and identification of impurities.[1]

Biological Evaluation and a Potential Target: Tryptophan Biosynthesis Pathway

Derivatives of fluorinated anthranilates have shown promise as inhibitors of the tryptophan biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] This pathway is essential for the bacterium's survival but is absent in humans, making it an attractive target for the development of new anti-tubercular agents.[3][9]

The enzyme anthranilate synthase (TrpE/TrpG) catalyzes the conversion of chorismate to anthranilate, a key step in this pathway.[8] It is hypothesized that fluorinated anthranilate derivatives can act as inhibitors of this or subsequent enzymes in the pathway, ultimately leading to bacterial growth inhibition.

Tryptophan_Biosynthesis_Inhibition cluster_inhibition Potential Inhibition Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpG PRA Phosphoribosyl anthranilate Anthranilate->PRA TrpD PRPP Phosphoribosyl pyrophosphate CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP TrpF IGP Indole-3-glycerol phosphate CDRP->IGP TrpC Indole Indole IGP->Indole TrpA Tryptophan Tryptophan Indole->Tryptophan TrpB This compound\nDerivatives This compound Derivatives TrpE_TrpG TrpE_TrpG This compound\nDerivatives->TrpE_TrpG Inhibition TrpD TrpD This compound\nDerivatives->TrpD Potential Inhibition Serine Serine Serine->Tryptophan

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery. Their synthesis is readily achievable, and a comprehensive suite of analytical techniques is available for their thorough characterization. The strategic incorporation of fluorine, coupled with the potential to inhibit essential microbial pathways such as tryptophan biosynthesis, underscores the value of this scaffold in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to build upon in their quest for new and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The safe and responsible disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of scientific stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-amino-4,5-difluorobenzoate, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this compound's waste stream confidently and safely, ensuring the protection of both personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound (CAS No: 207346-42-7) is not widely available in public databases, a thorough analysis of structurally analogous compounds—including other fluorinated aromatic amines and benzoate esters—allows for a robust and cautious estimation of its hazard profile. This guide is built upon that analysis, prioritizing a conservative approach to safety.

Hazard Assessment and Risk Profile

This compound belongs to the class of halogenated aromatic compounds. The introduction of fluorine atoms can significantly alter a molecule's reactivity, persistence, and toxicological properties.[1] Based on data from similar chemicals, it should be handled as a hazardous substance with the potential for the following adverse effects.

Hazard ClassificationPotential EffectsSupporting Analogues
Skin Corrosion/Irritation Causes skin irritation.[2][3]2-Amino-4,5-difluorobenzoic acid, Methyl 4-aminobenzoate[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][5]2-Amino-4,5-difluorobenzoic acid, Methyl 2-aminobenzoate, N-(4-Amino-2,5-diethoxyphenyl)benzamide[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][4]2-Amino-4,5-difluorobenzoic acid, Methyl 4-aminobenzoate[4]
Environmental Hazard Potentially persistent in the environment and toxic to aquatic life.Methyl 2-aminobenzoate

Given its fluorinated nature, this compound falls into a category of chemicals facing increasing regulatory scrutiny from bodies like the U.S. Environmental Protection Agency (EPA) due to concerns about environmental persistence.[6] Therefore, it is imperative to treat all waste containing this compound as regulated hazardous waste.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during use. Minimizing exposure and preventing spills are the first lines of defense. All work with this compound must be conducted in accordance with the safety protocols outlined below.

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and reaction work involving this compound must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE): The correct selection and consistent use of PPE are non-negotiable for preventing chemical exposure.[1]

PPE CategorySpecificationRationale and Citation
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum. Chemical splash goggles are required when there is a risk of splashing.[4][7]Protects against accidental splashes and contact with dust, preventing serious eye irritation or damage.[2][3]
Skin Protection Gloves: Chemically resistant gloves (e.g., Nitrile) inspected for integrity before each use. Consult the glove manufacturer's compatibility chart. Dispose of contaminated gloves properly.[3] Lab Coat: A flame-resistant lab coat, fully buttoned.Prevents direct skin contact, which can lead to irritation.[2][3] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][7]Minimizes the inhalation of airborne dust or aerosols, which may cause respiratory tract irritation.[2][3]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [8][9]

Step 1: Waste Segregation Proper segregation is critical for safe and cost-effective disposal.[7]

  • Halogenated vs. Non-Halogenated: Create a dedicated waste stream for halogenated organic compounds. Do not mix with non-halogenated waste.[7]

  • Liquid vs. Solid:

    • Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a dedicated liquid waste container. This includes rinsates from cleaning contaminated glassware.[7]

    • Solid Waste: Collect contaminated consumables such as gloves, weigh paper, pipette tips, and paper towels in a separate, plastic-lined solid waste container.[9] Unused or expired solid compound also belongs in this stream.

Step 2: Waste Container Selection and Labeling

  • Container: Use a robust, chemically compatible container with a secure, leak-proof screw cap.[9] Ensure the container is in good condition and appropriate for the type of waste (liquid or solid).

  • Labeling: All waste containers must be accurately and clearly labeled at the moment waste is first added. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "This compound " and any other chemical constituents in the waste stream.

    • An approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").

Step 3: Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The storage area should be cool, dry, and well-ventilated.[8]

  • Keep waste containers closed at all times, except when adding waste.[7]

  • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • The ultimate disposal method will be determined by the licensed waste facility but will likely involve high-temperature incineration with flue gas scrubbing, which is a preferred method for the destruction of fluorinated organic compounds.[8][10]

The following diagram illustrates the decision-making process for proper waste management.

cluster_0 Disposal Workflow for this compound start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (Contaminated PPE, unused solid) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions, rinsates) is_solid->liquid_waste Liquid container_solid Place in a labeled, sealed container for HALOGENATED SOLID waste. solid_waste->container_solid container_liquid Place in a labeled, sealed container for HALOGENATED LIQUID waste. liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage ehs_pickup Contact EHS for waste pickup and disposal. storage->ehs_pickup

Caption: Decision workflow for segregating and storing waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area.

  • If the spill is large or involves highly volatile materials, evacuate the laboratory and contact your institution's emergency response line.[3][11]

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If safe to do so, remove ignition sources.

Step 3: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE detailed in Section 2, including a respirator if necessary.[3][8]

Step 4: Contain and Clean

  • For Solid Spills: Gently sweep or scoop the material into a container for hazardous waste disposal. Avoid any actions that could generate dust.[4][12]

  • For Liquid Spills: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Work from the outside of the spill inward.

  • Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[8]

Step 5: Decontaminate

  • Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Properly dispose of all contaminated PPE.

  • Wash hands and any exposed skin thoroughly.

The following diagram outlines the emergency response for a chemical spill.

cluster_1 Chemical Spill Response Protocol spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Associated Hazards alert->assess call_ehs Spill is Large/Unknown CALL EHS/EMERGENCY RESPONSE assess->call_ehs Large/ Hazardous ppe Spill is Small/Manageable Don Appropriate Full PPE assess->ppe Small/ Manageable contain Contain & Absorb Spill (Use Spill Kit) ppe->contain cleanup Collect Waste into Labeled Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area, Tools, and Personnel cleanup->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Step-by-step workflow for managing a chemical spill.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. Always remember that the specific regulations of your state and institution are paramount and must be followed. When in doubt, consult your EHS department for guidance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.